Tosufloxacin hydrochloride
Description
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHZSSCESOLBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104051-69-6 | |
| Record name | Tosufloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSUFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Tosufloxacin Hydrochloride's Action on DNA Gyrase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tosufloxacin, a fluoroquinolone antibiotic, with a specific focus on its interaction with bacterial DNA gyrase. This document details the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism, offering valuable insights for researchers in antimicrobial drug discovery and development.
Introduction: The Fluoroquinolone Class and its Target
Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA synthesis.[1] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into DNA, a process vital for the initiation of DNA replication and for relieving torsional stress.[3][4] Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication.[2] While the primary target can vary between bacterial species—DNA gyrase in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria—inhibition of either can lead to bacterial cell death.[5]
Molecular Mechanism of Action of Tosufloxacin
Tosufloxacin, like other fluoroquinolones, exerts its bactericidal effect not by simply inhibiting the enzymatic activity of DNA gyrase, but by acting as a poison that stabilizes a transient intermediate in the enzyme's catalytic cycle.[3][6] The core mechanism involves the formation of a ternary complex consisting of Tosufloxacin, DNA gyrase, and the bacterial DNA.[2]
This process can be broken down into the following key steps:
-
Binding to the Gyrase-DNA Complex: DNA gyrase first binds to a segment of DNA (the G-segment). Tosufloxacin then binds to a pocket that is formed at the interface of the GyrA subunits and the DNA.[3][7] This binding is non-covalent and is mediated by interactions including a water-metal ion bridge, where a magnesium ion coordinates with the C-3 carboxyl and C-4 keto groups of the fluoroquinolone and with specific amino acid residues in the GyrA subunit, such as Ser83 and Asp87 (in E. coli).[3]
-
Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the G-segment of DNA, allowing another segment (the T-segment) to pass through. The enzyme's active site tyrosines in the GyrA subunits form covalent bonds with the 5' ends of the cleaved DNA.[3] Tosufloxacin intercalates into the cleaved DNA at the site of the break and stabilizes this "cleavage complex".[2][3]
-
Inhibition of DNA Re-ligation: By stabilizing the cleavage complex, Tosufloxacin prevents the re-ligation of the broken DNA strands.[2] This leads to an accumulation of double-strand DNA breaks within the bacterial cell.
-
Induction of Cell Death: The accumulation of these DNA breaks triggers a cascade of events, including the blockage of replication forks and the induction of the SOS response for DNA repair.[6][8] Ultimately, the extensive DNA damage leads to chromosome fragmentation and bacterial cell death.[5]
dot
Caption: Mechanism of Tosufloxacin action on DNA gyrase.
Quantitative Data on Tosufloxacin Activity
The inhibitory activity of Tosufloxacin against DNA gyrase and topoisomerase IV, as well as its antibacterial efficacy, have been quantified using various assays. The 50% inhibitory concentration (IC50) measures the drug concentration required to inhibit 50% of the enzyme's activity in vitro, while the minimum inhibitory concentration (MIC) represents the lowest drug concentration that prevents visible bacterial growth.
| Enzyme/Organism | Assay Type | Tosufloxacin Value | Reference Quinolone(s) |
| Enterococcus faecalis DNA Gyrase | IC50 | 11.6 µg/mL | Ciprofloxacin: 27.8 µg/mL, Levofloxacin: 28.1 µg/mL[9] |
| Enterococcus faecalis Topoisomerase IV | IC50 | 3.89 µg/mL | Ciprofloxacin: 9.30 µg/mL, Levofloxacin: 8.49 µg/mL[9] |
| Streptococcus pneumoniae | MIC90 | 0.12-0.5 µg/mL | Gatifloxacin: 0.12-0.5 µg/mL, Moxifloxacin: 0.12-0.5 µg/mL[10] |
| Haemophilus influenzae | MIC90 | ≤0.06 µg/mL | Gatifloxacin, Levofloxacin, Moxifloxacin, Ciprofloxacin, Prulifloxacin: ≤0.06 µg/mL[10] |
| Moraxella catarrhalis | MIC90 | ≤0.06 µg/mL | Gatifloxacin, Levofloxacin, Moxifloxacin, Ciprofloxacin, Prulifloxacin: ≤0.06 µg/mL[10] |
| Bacteroides fragilis | MIC90 | 0.78 µg/mL | - |
| Bacteroides vulgatus | MIC90 | 0.39 µg/mL | - |
| Bacteroides thetaiotaomicron | MIC90 | 1.56 µg/mL | - |
| Peptostreptococcus asaccharolyticus | MIC90 | 0.39 µg/mL | - |
| Staphylococcus aureus | MIC90 | 0.05-1.56 µg/mL | -[11] |
| Clostridium difficile | MIC90 | 3.13 µg/mL | -[11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Tosufloxacin on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP, and the inhibition of this activity by compounds like Tosufloxacin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA, and 1 mM ATP.
-
Substrate Addition: Add relaxed pBR322 plasmid DNA to the reaction mixture to a final concentration of approximately 10-20 µg/mL.
-
Inhibitor Addition: Add varying concentrations of Tosufloxacin (or other test compounds) dissolved in a suitable solvent (e.g., DMSO) to the reaction tubes. Include a no-drug control.
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme to a final concentration that results in near-complete supercoiling of the substrate in the absence of an inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to a final concentration of 1%) and EDTA (to a final concentration of 25 mM) to denature the enzyme and chelate magnesium ions.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide. Relaxed and supercoiled DNA will migrate at different rates, allowing for the visualization of the inhibition of supercoiling. The IC50 value is determined by quantifying the amount of supercoiled DNA at each drug concentration.
dot
Caption: Workflow for DNA Gyrase Supercoiling Assay.
DNA Gyrase Cleavage Assay
This assay is designed to detect the formation of the stabilized cleavage complex, which is a hallmark of fluoroquinolone action.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer similar to the supercoiling assay but typically without ATP, as it is not required for quinolone-induced cleavage. The buffer contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 5 mM DTT, 360 µg/mL BSA, and 6.5% (w/v) glycerol.[12]
-
Substrate and Inhibitor: Add supercoiled plasmid DNA (e.g., pBR322) and varying concentrations of Tosufloxacin to the reaction tubes.
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixtures.
-
Incubation: Incubate at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.[12]
-
Linearization of DNA: Add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, while the proteinase K digests the covalently bound GyrA subunits, leaving a linearized plasmid with protein fragments attached to the 5' ends.[3]
-
Further Incubation: Incubate at 37°C for an additional 30 minutes to ensure complete protein digestion.[3]
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. The appearance of a linear DNA band indicates the formation of the cleavage complex. The amount of linear DNA will be proportional to the concentration of the fluoroquinolone.[12]
dot
Caption: Workflow for DNA Gyrase Cleavage Assay.
Conclusion
Tosufloxacin hydrochloride's mechanism of action on DNA gyrase is a well-defined process involving the stabilization of a covalent enzyme-DNA intermediate. This leads to the accumulation of lethal double-strand DNA breaks, ultimately causing bacterial cell death. The quantitative data from in vitro enzyme inhibition and whole-cell antibacterial assays demonstrate its potent activity. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the mechanisms of existing and novel antibacterial agents targeting bacterial topoisomerases. A thorough understanding of these molecular interactions and the methods used to study them is paramount for the continued development of effective strategies to combat bacterial infections.
References
- 1. Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inspiralis.com [inspiralis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Structural Characterization of Tosufloxacin Hydrochloride: A Technical Guide
Introduction
Tosufloxacin is a potent, synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4] The hydrochloride salt of Tosufloxacin is prepared to enhance its pharmaceutical properties.
This technical guide provides a comprehensive overview of the synthesis and structural characterization of Tosufloxacin hydrochloride, intended for researchers, scientists, and drug development professionals. It details the synthetic pathway, experimental protocols for synthesis and analysis, and presents key characterization data in a structured format.
1. Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials and culminates in the formation of the final active pharmaceutical ingredient. The overall pathway involves the construction of the core naphthyridine ring system, followed by the introduction of the aminopyrrolidinyl side chain, and finally, conversion to the hydrochloride salt.
Synthetic Pathway Overview
The synthesis of Tosufloxacin typically involves the initial formation of a key intermediate, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-[5][6]naphthyridine-3-carboxylic acid ethyl ester, which then undergoes hydrolysis and salt formation.[7][8]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. KEGG DRUG: Tosufloxacin [genome.jp]
- 5. Tosufloxacin(108138-46-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110041329B - Preparation method of tosufloxacin tosylate monohydrate - Google Patents [patents.google.com]
- 8. CN110041329A - A kind of preparation method of tosufloxacin tosilate monohydrate - Google Patents [patents.google.com]
In Vitro Antibacterial Spectrum of Tosufloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Tosufloxacin hydrochloride, a fluoroquinolone antibiotic. The data presented herein has been compiled from various scientific sources to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development. This guide includes quantitative data on the minimum inhibitory concentrations (MICs) of Tosufloxacin against a wide range of clinically relevant bacteria, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.
Introduction
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits potent bactericidal activity against a wide variety of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[4] This guide focuses on the in vitro activity of Tosufloxacin, presenting a summary of its efficacy against a diverse panel of bacterial isolates.
In Vitro Antibacterial Activity
The in vitro potency of Tosufloxacin is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Tosufloxacin against various bacterial species. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Aerobes
Tosufloxacin demonstrates significant activity against a range of Gram-positive aerobes, including key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.[2][5]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 87 | 0.025 | 0.12 |
| Staphylococcus epidermidis (Methicillin-susceptible) | N/A | 0.025 | N/A |
| Enterococcus faecalis | N/A | 0.39 | N/A |
| Streptococcus pneumoniae (Penicillin-susceptible) | 300 | ≤0.12 | 0.25 |
| Streptococcus pneumoniae (Penicillin-intermediate) | N/A | N/A | 0.25 |
| Streptococcus pneumoniae (Penicillin-resistant) | N/A | N/A | 0.25 |
| Streptococcus pyogenes | 100 | ≤0.12 | 0.25 |
Data compiled from multiple sources.[2][5][6][7]
Gram-Negative Aerobes
Tosufloxacin is also effective against a variety of Gram-negative aerobes, including members of the Enterobacteriaceae family and other clinically important species.[2]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 260 | 0.025 | ≤1 |
| Klebsiella pneumoniae | 100 | 0.05 | >32 |
| Pseudomonas aeruginosa | 100 | 0.39 | 8 |
| Haemophilus influenzae | 200 | ≤0.015 | ≤0.06 |
| Moraxella catarrhalis | 100 | ≤0.03 | ≤0.06 |
| Neisseria spp. | N/A | N/A | ≤0.12 |
| Acinetobacter spp. | N/A | N/A | ≤1 |
Data compiled from multiple sources.[2][5][6][7]
Anaerobic Bacteria
A notable feature of Tosufloxacin is its potent activity against a broad spectrum of anaerobic bacteria, making it a valuable agent in the treatment of mixed infections.[1][8]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | N/A | N/A | 0.78 |
| Bacteroides vulgatus | N/A | N/A | 0.39 |
| Bacteroides thetaiotaomicron | N/A | N/A | 1.56 |
| Peptostreptococcus asaccharolyticus | N/A | N/A | 0.39 |
| Clostridium perfringens | N/A | N/A | 0.20 |
| Clostridium difficile | N/A | N/A | 3.13 |
Data compiled from multiple sources.[1][3]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial twofold dilutions of Tosufloxacin in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of Tosufloxacin that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium.
-
Preparation of Antimicrobial Plates: A stock solution of Tosufloxacin is prepared and added to molten Mueller-Hinton Agar (MHA) at approximately 45-50°C to create a series of plates with different antibiotic concentrations.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously. The plates are then incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of Tosufloxacin that inhibits the visible growth of the bacteria on the agar surface.
Mechanism of Action and Visualizations
As a fluoroquinolone, Tosufloxacin's primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, Tosufloxacin prevents the relaxation of positively supercoiled DNA, leading to the cessation of DNA replication.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV results in the inability of the replicated chromosomes to segregate into daughter cells, thereby blocking cell division.
The binding of Tosufloxacin to the enzyme-DNA complex stabilizes the transient double-strand breaks created by the enzymes, leading to the accumulation of these breaks and ultimately, cell death.[4]
Caption: Mechanism of action of Tosufloxacin.
The following diagram illustrates the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Tosufloxacin.
Caption: General workflow for MIC determination.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. clsjournal.ascls.org [clsjournal.ascls.org]
- 3. researchgate.net [researchgate.net]
- 4. goums.ac.ir [goums.ac.ir]
- 5. journals.asm.org [journals.asm.org]
- 6. idexx.com [idexx.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
The In-Depth Technical Guide to Tosufloxacin Hydrochloride's Effect on Bacterial Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tosufloxacin, a fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive analysis of the inhibitory action of tosufloxacin on bacterial topoisomerase IV, a crucial enzyme involved in DNA replication and chromosome segregation. This document details the mechanism of action, presents quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated cellular pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of antibacterial agents and the development of novel therapeutics.
Introduction: The Role of Topoisomerase IV in Bacterial Physiology
Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits, encoded by the parC and parE genes, respectively. This heterotetrameric enzyme plays a critical role in the decatenation of interlinked daughter chromosomes following DNA replication, a process essential for proper chromosome segregation into daughter cells. Inhibition of topoisomerase IV leads to the accumulation of catenated chromosomes, ultimately resulting in cell division arrest and bacterial cell death. This makes topoisomerase IV an attractive target for the development of antibacterial agents.
Mechanism of Action: Tosufloxacin's Inhibition of Topoisomerase IV
Tosufloxacin, like other fluoroquinolones, exerts its inhibitory effect on topoisomerase IV by stabilizing the covalent complex formed between the enzyme and DNA.[1] This ternary complex, consisting of topoisomerase IV, cleaved DNA, and the fluoroquinolone molecule, traps the enzyme in a state where the DNA is cleaved but cannot be re-ligated.[1] The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which are lethal to the bacterial cell.[1] For many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is considered the primary target of fluoroquinolones.[2]
Quantitative Analysis of Tosufloxacin's Inhibitory Activity
The inhibitory potency of tosufloxacin against bacterial topoisomerase IV is quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in in vitro assays. Additionally, the minimum inhibitory concentration (MIC) is a key measure of a drug's effectiveness against whole bacterial cells. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a commonly used metric in clinical microbiology.
| Bacterial Species | Enzyme/Organism | Parameter | Value (µg/mL) |
| Enterococcus faecalis | Topoisomerase IV | IC50 | 3.89[1] |
| Staphylococcus aureus | Whole Cell | MIC90 | 0.12[3] |
| Streptococcus pneumoniae | Whole Cell | MIC90 | 0.5[3] |
Experimental Protocols
The determination of the inhibitory activity of tosufloxacin against bacterial topoisomerase IV involves specific biochemical assays. The most common method is the DNA decatenation assay.
Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by tosufloxacin is then quantified.
Materials:
-
Purified bacterial topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM HEPES.KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, and 50 µg/mL albumin)[4]
-
Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.6, 50 mM NaCl, 2 mM DTT, 1 mM EDTA, and 50% (v/v) glycerol)[4]
-
Tosufloxacin hydrochloride stock solution (dissolved in a suitable solvent like DMSO)
-
GSTEB (40% (w/v) Glycerol, 100 mM Tris-HCl pH 8, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)[4]
-
Chloroform/isoamyl alcohol (24:1, v/v)[4]
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA staining agent
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, kDNA, and water.[4]
-
Inhibitor Addition: Add varying concentrations of tosufloxacin (or solvent control) to the reaction tubes.[4]
-
Enzyme Addition: Add a defined unit of purified topoisomerase IV to each reaction tube. One unit is typically defined as the amount of enzyme required to fully decatenate a specific amount of kDNA under standard conditions.[4]
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[4]
-
Reaction Termination: Stop the reaction by adding GSTEB and chloroform/isoamyl alcohol.[4]
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.[4]
-
Agarose Gel Electrophoresis: Load the aqueous phase onto an agarose gel.[4]
-
Visualization: After electrophoresis, stain the gel with a DNA staining agent and visualize the DNA bands under UV light.[4]
-
Data Analysis: Quantify the amount of decatenated minicircles relative to the catenated kDNA. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the tosufloxacin concentration and fitting the data to a dose-response curve.
Cellular Signaling Pathways and Downstream Effects
The inhibition of topoisomerase IV by tosufloxacin triggers a cascade of events within the bacterial cell, primarily the induction of the SOS response, a global response to DNA damage.
The SOS Response Pathway
The accumulation of double-strand DNA breaks due to the action of tosufloxacin on topoisomerase IV activates the RecA protein. Activated RecA promotes the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair and cell cycle control.[5][6]
Experimental Workflow for Assessing Topoisomerase IV Inhibition
The following diagram illustrates a typical workflow for investigating the inhibitory effect of a compound like tosufloxacin on bacterial topoisomerase IV.
Impact on Bacterial Cell Cycle
The inhibition of topoisomerase IV and the subsequent DNA damage lead to cell cycle arrest. The accumulation of unsegregated chromosomes prevents the completion of cell division, often resulting in the formation of elongated, filamentous cells.[7]
Conclusion
This compound is a potent inhibitor of bacterial topoisomerase IV, a key enzyme in bacterial DNA metabolism. Its mechanism of action, involving the stabilization of the topoisomerase IV-DNA cleavage complex, leads to DNA damage, induction of the SOS response, and ultimately, bacterial cell death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the antibacterial properties of tosufloxacin and the development of novel topoisomerase inhibitors. The visualization of the associated cellular pathways offers a clear framework for understanding the downstream consequences of topoisomerase IV inhibition. This comprehensive technical overview serves as a critical resource for scientists and researchers dedicated to combating bacterial infections.
References
- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 2. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro activity of tosufloxacin, a new quinolone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 6. SOS response - Wikipedia [en.wikipedia.org]
- 7. Antibacterial activities of tosufloxacin against anaerobic bacteria and the electron micrograph of its bactericidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Tosufloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin, a fluoroquinolone antibiotic, is recognized for its broad-spectrum antibacterial activity. Its efficacy and delivery are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics and solubility profile of Tosufloxacin hydrochloride, a salt form of the parent compound. The information presented herein is intended to support research, development, and formulation activities by providing key data and methodologies in a structured and accessible format.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the design of appropriate analytical methods and formulations.
| Property | Value | Reference |
| Chemical Structure | 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride | [1] |
| Molecular Formula | C₁₉H₁₆ClF₃N₄O₃ | [1] |
| Molecular Weight | 440.8 g/mol | [1] |
| pKa₁ (Carboxylic Acid) | 5.8 | [2][3][4] |
| pKa₂ (Amine) | 8.7 | [2][3][4] |
| logP (Octanol/Water) | 0.4 (for the free base) | [5] |
| Polar Surface Area | 99.8 Ų | [1] |
Solubility Profile
The solubility of Tosufloxacin is pH-dependent due to its zwitterionic nature.[2][3][4] The hydrochloride salt is generally more soluble in acidic conditions. A key consideration is the formation of a less soluble hemi-hydrochloride salt (TFLX 1/2HCl) in the presence of chloride ions, which can impact dissolution.[2][3][4]
| Solvent/Condition | Solubility | Reference |
| Water | Poor equilibrium solubility (Sₑₙ = 2.1 µg/mL at pH 6.5, 37°C for free form) | [2] |
| DMSO | Slightly soluble | [6] |
| pH-Dependent Solubility | Forms a hemi-hydrochloride salt below pH 3.4 in the presence of HCl. | [2] |
| Solubility Product (Kₛₙ) of Hemi-hydrochloride | Kₛₙ = [TFLX∙H⁺][TFLX][Cl⁻] = 1.0 × 10⁻¹³ mol³/L³ | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline protocols for key experiments.
Determination of pH-Solubility Profile
This protocol is adapted from studies on Tosufloxacin and its salts.[2][3][4]
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
Phosphate buffers (e.g., 0.15 M)[7]
-
Shaker bath maintained at a constant temperature (e.g., 37°C)
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of buffers or aqueous solutions with different pH values (e.g., from pH 2 to 10).
-
Add an excess amount of this compound to a known volume of each pH solution in separate sealed containers.
-
Agitate the samples in a shaker bath at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, measure the final pH of each suspension.
-
Centrifuge the samples to separate the undissolved solid.
-
Withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated HPLC method.
-
Plot the logarithm of the solubility against the final measured pH to obtain the pH-solubility profile.
Workflow for pH-Solubility Profile Determination
Determination of pKa
The pKa values can be determined spectrophotometrically.[8]
Objective: To determine the acid dissociation constants (pKa) of this compound.
Materials:
-
This compound
-
UV-Vis spectrophotometer
-
pH meter
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Buffer solutions of known pH
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions with the same concentration of the drug in buffers of varying pH values.
-
Measure the UV absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelengths of maximum absorbance for the ionized and unionized forms of the drug.
-
Plot the absorbance at these wavelengths against the pH of the solutions.
-
The pKa value is the pH at which the concentrations of the ionized and unionized species are equal, which corresponds to the midpoint of the sigmoidal curve in the absorbance vs. pH plot.
Workflow for pKa Determination
Determination of logP (Octanol/Water Partition Coefficient)
The Shake-Flask method is a classic approach for logP determination.[9]
Objective: To determine the lipophilicity of the free base of Tosufloxacin.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Separatory funnels
-
Shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a solution of Tosufloxacin (converted to its free base from the hydrochloride salt if necessary) in the aqueous phase.
-
Add equal volumes of the aqueous drug solution and the pre-saturated n-octanol to a separatory funnel.
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the drug in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Workflow for logP Determination
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties and solubility of this compound. The presented data and experimental protocols are essential for scientists and researchers in the field of drug development. A thorough understanding of these properties will facilitate the rational design of dosage forms and the prediction of in vivo performance, ultimately contributing to the successful development of new therapeutic products containing this compound.
References
- 1. This compound | C19H16ClF3N4O3 | CID 10433396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diposit.ub.edu [diposit.ub.edu]
In-Depth Technical Guide: Tosufloxacin Hydrochloride's Activity Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin, a fluoroquinolone antibiotic, demonstrates a broad spectrum of activity against a wide range of clinically significant anaerobic bacteria. This guide provides a comprehensive overview of its in vitro efficacy, mechanism of action, and the methodologies used to evaluate its activity. The presented data, sourced from various scientific studies, is intended to inform research and development efforts in the field of antibacterial therapeutics.
Quantitative Antimicrobial Activity
The in vitro activity of tosufloxacin against a diverse panel of anaerobic bacteria has been evaluated in multiple studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: In Vitro Activity of Tosufloxacin Against Bacteroides Species
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis | Clinical Isolates | Not Reported | Not Reported | 0.78 | [1] |
| Bacteroides vulgatus | Clinical Isolates | Not Reported | Not Reported | 0.39 | [1] |
| Bacteroides thetaiotaomicron | Clinical Isolates | Not Reported | Not Reported | 1.56 | [1] |
Table 2: In Vitro Activity of Tosufloxacin Against Anaerobic Gram-Positive Cocci
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Peptostreptococcus asaccharolyticus | Clinical Isolates | Not Reported | Not Reported | 0.39 | [1] |
Table 3: Comparative Activity of Tosufloxacin
Studies have indicated that tosufloxacin is 4- to 8-fold more active than levofloxacin and ciprofloxacin against anaerobic bacteria[1].
Mechanism of Action
As a member of the fluoroquinolone class, the primary mechanism of action of tosufloxacin involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair: DNA gyrase and topoisomerase IV. By targeting these enzymes, tosufloxacin disrupts DNA synthesis, leading to bacterial cell death.
The following diagram illustrates the generalized mechanism of action for fluoroquinolones, including tosufloxacin, in bacteria.
Experimental Protocols
The determination of the in vitro activity of tosufloxacin against anaerobic bacteria is predominantly performed using the agar dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for Anaerobic Susceptibility Testing
This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an appropriate agar medium.
1. Preparation of Antimicrobial Stock Solutions:
-
Aseptically prepare a stock solution of tosufloxacin hydrochloride of a known concentration in a suitable solvent.
-
Further dilutions are made to achieve the desired final concentrations in the agar.
2. Preparation of Agar Plates:
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.
-
The appropriate volume of each antimicrobial dilution is added to molten and cooled agar.
-
The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate without any antimicrobial agent is also prepared.
3. Inoculum Preparation:
-
A standardized inoculum of each bacterial isolate is prepared. This is typically done by suspending colonies from a 48-hour pure culture in a suitable broth to match the turbidity of a 0.5 McFarland standard. This results in a bacterial suspension of approximately 1 x 10⁸ CFU/mL.
-
The inoculum is then diluted to achieve a final concentration of approximately 1 x 10⁵ CFU per spot on the agar plate.
4. Inoculation of Plates:
-
The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a Steers replicator, which delivers a small, fixed volume.
5. Incubation:
-
The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 37°C for 48 hours.
6. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or that causes a marked reduction in growth compared to the control plate.
The following diagram outlines the general workflow for this experimental protocol.
References
Initial Toxicity Screening of Tosufloxacin Hydrochloride in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with in-depth initial toxicity screening data specifically for Tosufloxacin hydrochloride in a variety of mammalian cell lines is limited. The following guide is constructed based on the known toxicological profiles of the broader fluoroquinolone class of antibiotics, particularly ciprofloxacin, which shares structural and mechanistic similarities. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational framework for designing and conducting initial toxicity studies for this compound.
Introduction
This compound, a fluoroquinolone antibiotic, is effective against a broad spectrum of bacteria by inhibiting DNA gyrase and topoisomerase IV. While its antibacterial properties are well-documented, a thorough understanding of its potential toxicity in mammalian cells is crucial for preclinical safety assessment. This guide provides a framework for the initial in vitro toxicity screening of this compound, outlining key experimental protocols, data presentation strategies, and potential mechanisms of toxicity based on current knowledge of the fluoroquinolone class.
Quantitative Toxicity Data of Fluoroquinolones in Mammalian Cell Lines
Due to the limited availability of public data on this compound, the following table summarizes representative cytotoxicity data for other fluoroquinolones to provide a comparative context for designing concentration ranges in initial screening assays.
Table 1: Summary of Fluoroquinolone Cytotoxicity Data in Mammalian Cell Lines
| Fluoroquinolone | Cell Line | Assay | Endpoint | Result | Reference |
| Ciprofloxacin | Jurkat (Human T lymphocyte) | MTT Assay | IC50 | Not specified, but shown to reduce mtDNA content and affect calcium signals at 25 µg/ml. | [1] |
| Ciprofloxacin | MIO-M1 (Human Müller cells) | Not specified | Increased routine respiration and membrane potential loss | Overnight exposure | [2] |
| Ciprofloxacin | HEK 293T (Human embryonic kidney) | High-Resolution Respirometry | Increased mitochondrial leak respiration | Direct application | [2][3] |
| Gemifloxacin | Human Topoisomerase IIα/IIβ | Relaxation Assay | Inhibition | >50 µM | [4] |
Note: IC50 (Half-maximal inhibitory concentration) values are highly dependent on the cell line, exposure time, and assay method used. The data above should be used as a guide for range-finding studies.
Experimental Protocols for Initial Toxicity Screening
A tiered approach to in vitro toxicity screening is recommended, starting with general cytotoxicity assays and progressing to more specific mechanistic assays.
General Cytotoxicity Assays
3.1.1. Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, HEK293, A549) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours. Include vehicle-treated and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.1.2. Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
This assay measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from a positive control (cells lysed with a detergent).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Genotoxicity Assay (In Vitro Micronucleus Assay)
This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with a range of this compound concentrations for a period equivalent to 1.5-2 normal cell cycles.
-
Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: A tiered workflow for the initial in vitro toxicity screening of this compound.
Potential Signaling Pathways in Fluoroquinolone-Induced Toxicity
Based on studies of other fluoroquinolones, several pathways may be involved in this compound-induced toxicity.
Caption: Potential signaling pathways implicated in fluoroquinolone-induced cellular toxicity.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Tosufloxacin Hydrochloride in Murine Models of Respiratory Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tosufloxacin hydrochloride in murine models of respiratory infections, specifically focusing on infections caused by Streptococcus pneumoniae and Mycoplasma pneumoniae. The provided protocols are based on established methodologies and available efficacy data.
Introduction
Tosufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against common respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae (PRSP). Murine models of respiratory infection are crucial pre-clinical tools for evaluating the efficacy of antimicrobial agents. These notes offer detailed protocols for establishing such models and for assessing the therapeutic potential of this compound.
Efficacy of this compound
In Vivo Efficacy against Streptococcus pneumoniae
A study evaluating the in vivo antibacterial activity of Tosufloxacin (TFLX) demonstrated its efficacy in a murine model of pneumonia caused by Penicillin-Resistant Streptococcus pneumoniae (PRSP). The viable bacterial cell counts in the lungs of mice treated with Tosufloxacin were significantly lower than those in groups treated with other antibiotics such as levofloxacin (LVFX), azithromycin (AZM), or cefcapene (CFPN)[1].
Table 1: In Vivo Efficacy of Tosufloxacin against Penicillin-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model
| Treatment Group | Mean Viable Bacterial Count (Log10 CFU/g of lung tissue) |
| Tosufloxacin (TFLX) | < 4.22 |
| Levofloxacin (LVFX) | > 4.22 |
| Azithromycin (AZM) | > 4.22 |
| Cefcapene (CFPN) | > 4.22 |
Source: Adapted from a 2010 study on the in vitro and in vivo antibacterial activity of tosufloxacin tosilate hydrate.[1]
In Vitro Susceptibility of Respiratory Pathogens
In vitro studies have established the potent activity of Tosufloxacin against key respiratory pathogens.
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of Tosufloxacin against Pediatric Clinical Isolates
| Organism | Strain | MIC90 (μg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | 0.25 |
| Penicillin-Intermediate (PISP) | 0.25 | |
| Penicillin-Resistant (PRSP) | 0.25 | |
| Haemophilus influenzae | β-lactamase-negative ampicillin-susceptible (BLNAS) | 0.0078 |
| β-lactamase-negative ampicillin-resistant (BLNAR) | 0.0078 | |
| Moraxella catarrhalis | - | 0.0156 |
Source: Adapted from a 2010 study on the in vitro and in vivo antibacterial activity of tosufloxacin tosilate hydrate.[1]
Experimental Protocols
Murine Model of Streptococcus pneumoniae Respiratory Infection and Tosufloxacin Treatment
This protocol describes the induction of pneumonia in mice using a penicillin-resistant strain of S. pneumoniae and subsequent treatment with this compound.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Penicillin-Resistant Streptococcus pneumoniae (PRSP) strain.
-
Appropriate bacterial culture medium (e.g., Todd-Hewitt broth supplemented with yeast extract).
-
This compound.
-
Vehicle for drug administration (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Anesthetic agent (e.g., isoflurane or ketamine/xylazine mixture).
-
Equipment for intranasal inoculation and oral gavage.
Protocol:
-
Bacterial Culture Preparation:
-
Culture the PRSP strain in the appropriate broth to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU in 50 µL).
-
-
Infection Procedure (Intranasal Inoculation):
-
Anesthetize the mice using the chosen anesthetic agent.
-
Hold the mouse in a supine position.
-
Carefully instill 50 µL of the bacterial suspension into the nares of the mouse.
-
Allow the mouse to recover from anesthesia in a clean cage.
-
-
This compound Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer the Tosufloxacin solution orally via gavage at a specified time point post-infection (e.g., 24 hours). The dosage should be determined based on pharmacokinetic studies or previous efficacy data. Note: A specific dosage for this murine model was not detailed in the cited literature, however, dosages in other murine infection models with similar compounds often range from 10 to 50 mg/kg, administered once or twice daily.
-
-
Assessment of Efficacy:
-
Bacterial Load Determination: At a predetermined time point post-treatment (e.g., 48 or 72 hours post-infection), euthanize the mice. Aseptically remove the lungs, homogenize the tissue in sterile PBS, and perform serial dilutions for plating on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Survival Studies: Monitor a separate cohort of infected and treated mice for a specified period (e.g., 7-14 days) and record daily survival.
-
General Murine Model of Mycoplasma pneumoniae Respiratory Infection
While specific data on the treatment of murine Mycoplasma pneumoniae infection with Tosufloxacin is limited, the following protocol can be used to establish the infection model for efficacy studies.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c), 6-8 weeks old.
-
Mycoplasma pneumoniae strain (e.g., ATCC 15531).
-
Appropriate Mycoplasma culture medium (e.g., SP4 medium).
-
Anesthetic agent.
-
Equipment for intranasal inoculation.
Protocol:
-
Bacterial Culture Preparation:
-
Culture the M. pneumoniae strain in the appropriate specialized medium until the desired growth phase is reached.
-
Harvest and concentrate the organisms by centrifugation and resuspend in fresh medium or PBS to the target concentration (e.g., 1 x 10^8 CFU in 50 µL).
-
-
Infection Procedure (Intranasal Inoculation):
-
Anesthetize the mice.
-
Administer 50 µL of the M. pneumoniae suspension intranasally.
-
-
This compound Administration:
-
Prepare and administer this compound as described in section 3.1.3. Dosage and treatment schedule would need to be optimized for this specific model.
-
-
Assessment of Efficacy:
-
Bacterial Load Determination: At selected time points, euthanize the mice and collect lung tissue or bronchoalveolar lavage (BAL) fluid. Quantify the M. pneumoniae load using quantitative PCR (qPCR) targeting a specific gene (e.g., P1 adhesin gene) or by culture on specialized agar.
-
Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Section and stain the tissues (e.g., with Hematoxylin and Eosin) to evaluate the extent of inflammation and lung injury.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or lung homogenates using ELISA or other immunoassays.
-
Visualizations
References
In Vivo Efficacy of Tosufloxacin Hydrochloride Against Streptococcus pneumoniae
Application Notes and Protocols for Researchers
Introduction
Tosufloxacin, a fluoroquinolone antibiotic, has demonstrated significant bactericidal activity against a broad spectrum of pathogens, including clinically important respiratory pathogens such as Streptococcus pneumoniae. This document provides a comprehensive overview of the in vivo efficacy of Tosufloxacin hydrochloride against S. pneumoniae, including quantitative data, detailed experimental protocols for murine pneumonia models, and a visualization of its mechanism of action. These notes are intended for researchers, scientists, and drug development professionals working on the evaluation of antimicrobial agents.
Data Presentation
The in vivo and in vitro efficacy of Tosufloxacin against Streptococcus pneumoniae has been evaluated in several studies. The following tables summarize key quantitative data, offering a comparative perspective on its antimicrobial activity.
Table 1: In Vitro Activity of Tosufloxacin and Comparator Agents against Streptococcus pneumoniae
| Organism | Antibiotic | MIC₉₀ (μg/mL) |
| Penicillin-Susceptible S. pneumoniae (PSSP) | Tosufloxacin | 0.25[1] |
| Penicillin-Intermediate S. pneumoniae (PISP) | Tosufloxacin | 0.25[1] |
| Penicillin-Resistant S. pneumoniae (PRSP) | Tosufloxacin | 0.25[1] |
| S. pneumoniae (general isolates) | Tosufloxacin | 0.25[2] |
| S. pneumoniae | Levofloxacin | 1.0 - 2.0 |
| S. pneumoniae | Ciprofloxacin | 1.0 - 4.0 |
| S. pneumoniae | Azithromycin | >128 |
| S. pneumoniae | Cefditoren | 0.5 - 1.0 |
MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vivo Efficacy of Tosufloxacin in a Murine Pneumonia Model with Penicillin-Resistant Streptococcus pneumoniae (PRSP)
| Treatment Group | Efficacy Endpoint | Result |
| Tosufloxacin | Viable bacterial cells in lung (CFU/g) | <4.22 Log₁₀[1] |
| Levofloxacin | Viable bacterial cells in lung (CFU/g) | Higher than Tosufloxacin[1] |
| Azithromycin | Viable bacterial cells in lung (CFU/g) | Higher than Tosufloxacin[1] |
| Cefcapene | Viable bacterial cells in lung (CFU/g) | Higher than Tosufloxacin[1] |
Mechanism of Action of Tosufloxacin
Tosufloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. In Gram-positive bacteria such as Streptococcus pneumoniae, topoisomerase IV is the primary target. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately, cell death.
Caption: Mechanism of action of Tosufloxacin against S. pneumoniae.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of Tosufloxacin against Streptococcus pneumoniae in a murine pneumonia model.
Preparation of Bacterial Inoculum
Objective: To prepare a standardized suspension of Streptococcus pneumoniae for infection.
Materials:
-
Streptococcus pneumoniae strain (e.g., a penicillin-resistant clinical isolate)
-
Todd-Hewitt broth supplemented with 0.5% yeast extract
-
Blood agar plates
-
Phosphate-buffered saline (PBS), sterile
-
Glycerol, sterile
-
Spectrophotometer
-
Centrifuge
Protocol:
-
Inoculate 10-20 mL of Todd-Hewitt broth with the desired S. pneumoniae strain from a fresh culture on a blood agar plate.
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Subculture the overnight culture into fresh, pre-warmed broth at a 1:50 ratio and grow to mid-log phase (OD₆₀₀ = 0.5-0.7).
-
Harvest the bacteria by centrifugation at 3,000 x g for 20 minutes at 4°C.
-
Resuspend the bacterial pellet in cold, sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on blood agar.
-
For storage, the bacterial suspension can be mixed with 20% sterile glycerol and snap-frozen in liquid nitrogen for later use.
Murine Pneumonia Model: Intranasal Infection
Objective: To establish a lung infection with Streptococcus pneumoniae in mice.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
S. pneumoniae inoculum (prepared as above)
-
Micropipette
Protocol:
-
Anesthetize the mice using isoflurane until they are non-responsive to a toe pinch.
-
Hold the mouse in a supine position.
-
Carefully instill 50 µL of the bacterial suspension (e.g., containing 1-5 x 10⁶ CFU) into the nares of the mouse, allowing the mouse to inhale the inoculum.
-
Maintain the mice in a head-up position until they recover from anesthesia to ensure the inoculum reaches the lungs.
-
Monitor the mice for signs of infection, such as ruffled fur, hunched posture, and lethargy.
Caption: Workflow for in vivo efficacy testing of Tosufloxacin.
Drug Administration and Efficacy Evaluation
Objective: To treat the infected mice with this compound and evaluate its efficacy.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Sterile dissection tools
-
Stomacher or tissue homogenizer
-
Saline, sterile
Protocol:
-
Prepare a stock solution of this compound in the appropriate vehicle. A recommended pediatric dosage is 12 mg/kg administered twice daily, which can be adapted for murine studies.
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment. Administer the Tosufloxacin suspension or vehicle control to the mice via oral gavage.
-
Continue treatment for a specified duration (e.g., 3-5 days).
-
At the end of the treatment period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptically remove the lungs and place them in a pre-weighed tube containing sterile saline.
-
Homogenize the lung tissue using a stomacher or tissue homogenizer.
-
Perform serial dilutions of the lung homogenate in sterile saline.
-
Plate the dilutions onto blood agar plates and incubate at 37°C in a 5% CO₂ atmosphere for 18-24 hours.
-
Count the number of colonies to determine the bacterial load in the lungs (CFU/g of tissue).
-
Compare the bacterial loads between the Tosufloxacin-treated group and the vehicle control group to determine the in vivo efficacy.
Conclusion
This compound demonstrates potent in vivo efficacy against Streptococcus pneumoniae, including penicillin-resistant strains. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of Tosufloxacin and other antimicrobial agents in a clinically relevant murine pneumonia model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the development of new and effective treatments for pneumococcal infections.
References
Application Notes and Protocols: Tosufloxacin Hydrochloride in Pediatric Infectious Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical application of Tosufloxacin hydrochloride in the treatment of pediatric infectious diseases. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and drug development efforts.
Quantitative Data Summary
The following tables summarize the clinical efficacy, in vitro activity, and pharmacokinetic parameters of Tosufloxacin in pediatric populations.
Table 1: Clinical Efficacy of Tosufloxacin in Pediatric Infectious Diseases
| Indication | Dosage | Number of Patients | Clinical Efficacy Rate (%) | Citation |
| Bacterial Pneumonia | 4 mg/kg or 6 mg/kg twice daily | 48 | 100 | [1] |
| Not specified | 145 | 100 | [2][3] | |
| 12 mg/kg/day | 83 (Mycoplasma pneumoniae) | 94.0 | [4] | |
| Not specified | 44 (bacterial) | 97.7 | [5] | |
| Not specified | 27 (mycoplasma) | 96.3 | [5] | |
| Otitis Media | 4 mg/kg twice daily | 172 | 97.7 | [6] |
| 6 mg/kg twice daily | 172 | 94.1 | [6] | |
| Not specified | 518 | 97.7 | [2][3] | |
| Overall (Pneumonia & Otitis Media) | Not specified | 688 | 98.1 | [2][3] |
Table 2: In Vitro Activity of Tosufloxacin Against Key Pediatric Pathogens
| Pathogen | Strain Characteristics | MIC90 (μg/mL) | Citation |
| Streptococcus pneumoniae | Penicillin-susceptible (PSSP) | 0.25 | [7] |
| Penicillin-intermediate (PISP) | 0.25 | [7] | |
| Penicillin-resistant (PRSP) | 0.25 | [7] | |
| Haemophilus influenzae | β-lactamase-negative, ampicillin-susceptible (BLNAS) | 0.0078 | [7] |
| β-lactamase-negative, ampicillin-resistant (BLNAR) | 0.0078 | [7] | |
| Moraxella catarrhalis | Clinical isolates | 0.0156 | [7] |
| Mycoplasma pneumoniae | Macrolide-resistant (MRMP) | 0.25 | [8] |
| Macrolide-susceptible (MSMP) | 0.5 | [8] |
Table 3: Pharmacokinetic Parameters of Tosufloxacin in Pediatric Patients
A study involving 222 pediatric patients (1-15 years old) with bacterial pneumonia or acute otitis media who received 4 mg/kg or 6 mg/kg of Tosufloxacin twice daily found that body weight had a significant influence on oral clearance (CL/F) and volume of distribution (Vd/F).[8][9][10] The pharmacokinetic parameters of a 4 mg/kg dose in children were found to be similar to those of a 200 mg dose in adults.[8][9][10]
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Objective: To determine the minimum concentration of Tosufloxacin that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for S. pneumoniae and H. influenzae)
-
Bacterial isolates from pediatric patients
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator at 35-37°C
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare Tosufloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the Tosufloxacin stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Tosufloxacin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or other appropriate duration depending on the organism).
-
MIC Determination: The MIC is the lowest concentration of Tosufloxacin at which there is no visible growth of the organism. This can be determined visually or by using a microplate reader.
Protocol Outline for a Clinical Trial Evaluating Tosufloxacin in Pediatric Community-Acquired Pneumonia (CAP)
This protocol outline is based on common elements of pediatric clinical trials for CAP.
Objective: To evaluate the efficacy and safety of Tosufloxacin in children with community-acquired pneumonia.
Study Design: A multicenter, randomized, controlled clinical trial.
Inclusion Criteria:
-
Age 1 to 15 years.
-
Clinical diagnosis of mild to moderate CAP based on established guidelines.
-
Radiographic evidence of pneumonia.
-
Informed consent from a parent or legal guardian.
Exclusion Criteria:
-
Known hypersensitivity to fluoroquinolones.
-
Severe or complicated pneumonia requiring hospitalization.
-
Underlying chronic illness (e.g., cystic fibrosis, immunodeficiency).
-
Treatment with another systemic antibiotic within the previous 72 hours.
Treatment Arms:
-
Experimental Arm: Tosufloxacin granules administered orally at a dose of 6 mg/kg twice daily for 7-10 days.
-
Control Arm: Standard-of-care antibiotic (e.g., amoxicillin) at a standard pediatric dose and duration.
Outcome Measures:
-
Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (e.g., day 14-21), defined as the resolution of signs and symptoms of pneumonia.
-
Secondary Efficacy Endpoints: Time to defervescence, resolution of respiratory symptoms, and need for additional antibiotic therapy.
-
Safety Endpoint: Incidence and severity of adverse events, particularly gastrointestinal and musculoskeletal events.
Study Procedures:
-
Screening and Enrollment: Potential participants will be screened against inclusion/exclusion criteria.
-
Randomization: Eligible participants will be randomized to either the Tosufloxacin or control arm.
-
Treatment Administration: The assigned study drug will be administered for the specified duration.
-
Follow-up Visits: Participants will have scheduled follow-up visits (e.g., on-treatment, end-of-treatment, and test-of-cure) for clinical assessment and safety monitoring.
-
Data Collection: Clinical data, including vital signs, symptoms, and adverse events, will be recorded at each visit.
Protocol for DNA Gyrase and Topoisomerase IV Inhibition Assay
Objective: To determine the inhibitory activity of Tosufloxacin against bacterial DNA gyrase and topoisomerase IV.
Materials:
-
Purified bacterial DNA gyrase and topoisomerase IV enzymes
-
Supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)
-
ATP
-
Reaction buffer specific for each enzyme
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure for DNA Gyrase Supercoiling Inhibition Assay:
-
Reaction Setup: In a microcentrifuge tube, combine the DNA gyrase reaction buffer, relaxed plasmid DNA, ATP, and varying concentrations of Tosufloxacin.
-
Enzyme Addition: Add a fixed amount of purified DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.
Procedure for Topoisomerase IV Decatenation Inhibition Assay:
-
Reaction Setup: In a microcentrifuge tube, combine the topoisomerase IV reaction buffer, catenated kDNA, ATP, and varying concentrations of Tosufloxacin.
-
Enzyme Addition: Add a fixed amount of purified topoisomerase IV to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction as described for the gyrase assay.
-
Agarose Gel Electrophoresis: Separate the decatenated and catenated DNA forms by agarose gel electrophoresis.
-
Visualization and Analysis: Visualize the DNA bands. Inhibition of decatenation is observed as a decrease in the amount of decatenated (monomeric) DNA compared to the no-drug control.
Mandatory Visualizations
Caption: Mechanism of action of Tosufloxacin leading to bacterial cell death.
Caption: Workflow for a pediatric infectious disease clinical trial.
References
- 1. ovid.com [ovid.com]
- 2. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility among Streptococcus pneumoniae and Haemophilus influenzae collected globally between 2015 and 2017 as part of the Tigecycline Evaluation and Surveillance Trial (TEST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tosufloxacin tosilate hydrate for the treatment of community-acquired pneumonia in children - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 5. becarispublishing.com [becarispublishing.com]
- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. slh.wisc.edu [slh.wisc.edu]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Tosufloxacin Hydrochloride Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin, a fluoroquinolone antibiotic, demonstrates potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] By targeting both enzymes, tosufloxacin disrupts essential cellular processes, leading to bacterial cell death. This dual-targeting mechanism contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of tosufloxacin hydrochloride against clinically relevant bacterial isolates, presents available MIC data, and discusses the interpretation of these results.
Data Presentation
The following tables summarize the in vitro activity of tosufloxacin against a variety of clinical isolates. It is important to note that much of the publicly available data is from studies conducted in the early 2000s. More recent surveillance data is needed for a contemporary understanding of susceptibility patterns.
Table 1: In Vitro Activity of Tosufloxacin Against Common Respiratory Pathogens
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Geographic Region/Year | Reference |
| Streptococcus pneumoniae | 0.25 | 0.25 | - | Japan / 2003 | |
| Haemophilus influenzae | ≤0.06 | ≤0.06 | - | Japan / 2003 | |
| Moraxella catarrhalis | ≤0.06 | ≤0.06 | - | Japan / 2003 | |
| Mycoplasma pneumoniae (46 macrolide-resistant) | 0.25 | 0.5 | 0.25-0.5 | Japan / 2017-2020 | [2] |
| Mycoplasma pneumoniae (76 macrolide-susceptible) | 0.25 | 0.5 | 0.25-0.5 | Japan / 2017-2020 | [2] |
Table 2: In Vitro Activity of Tosufloxacin Against Various Clinical Isolates from a Study on Cystic Fibrosis Patients
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa (standard) | 0.5 | 2.0 |
| Pseudomonas aeruginosa (resistant) | 4.0 | >16.0 |
| Escherichia coli | ≤0.016 | ≤0.016 |
| Staphylococcus aureus | 0.063 | 0.063 |
| Haemophilus influenzae | ≤0.016 | 0.032 |
Table 3: Historical In Vitro Activity of Tosufloxacin Against Various Clinical Isolates
| Organism | MIC50 (µg/mL) | Geographic Region/Year | Reference |
| Methicillin-Susceptible Staphylococcus aureus | 0.025 | Japan / 1993 | [3] |
| Methicillin-Susceptible Staphylococcus epidermidis | 0.025 | Japan / 1993 | [3] |
| Methicillin-Resistant Staphylococcus epidermidis | 0.39 | Japan / 1993 | [3] |
| Enterococcus faecalis | 0.39 | Japan / 1993 | [3] |
| Escherichia coli | 0.025 | Japan / 1993 | [3] |
| Klebsiella pneumoniae | 0.05 | Japan / 1993 | [3] |
| Pseudomonas aeruginosa | 0.39 | Japan / 1993 | [3] |
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound against clinical isolates, based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This is the reference method for MIC determination.
1. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland densitometer
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853, Streptococcus pneumoniae ATCC® 49619)
2. Preparation of Tosufloxacin Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer) at a concentration of 1280 µg/mL. b. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
3. Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the 1280 µg/mL tosufloxacin stock solution to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will result in a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL). d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).
4. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
5. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. b. The final volume in each well will be 100 µL. c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in 5% CO₂.
6. Reading and Interpreting Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of tosufloxacin that completely inhibits visible growth. c. The growth control well must show distinct turbidity, and the sterility control well must remain clear. d. Perform quality control testing with appropriate ATCC strains in parallel with the clinical isolates. The MIC values for the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.
Protocol 2: Agar Dilution Method
This method is an alternative to broth microdilution and is particularly useful for testing multiple isolates simultaneously.
1. Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strains
2. Preparation of Agar Plates with Tosufloxacin: a. Prepare a series of tosufloxacin stock solutions to achieve the desired final concentrations in the agar. b. Prepare molten MHA and cool to 45-50°C in a water bath. c. Add the appropriate volume of each tosufloxacin stock solution to individual flasks of molten agar to create a range of two-fold dilutions (e.g., 64 µg/mL to 0.125 µg/mL). Also prepare a drug-free control plate. d. Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.
3. Preparation and Inoculation of Bacterial Suspension: a. Prepare bacterial inocula as described for the broth microdilution method (0.5 McFarland standard). b. Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL. c. Transfer the bacterial suspensions to the wells of the inoculum replicator. d. Using the replicator, spot-inoculate the surface of each agar plate, including the control plate. Each spot should contain approximately 1-2 x 10⁴ CFU.
4. Incubation and Result Interpretation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35°C ± 2°C for 16-20 hours. For fastidious organisms, use an appropriate enriched agar and incubate in a suitable atmosphere. c. The MIC is the lowest concentration of tosufloxacin that inhibits the growth of the bacteria (no visible growth or a faint haze). d. The growth on the drug-free control plate should be confluent. e. Perform quality control testing with appropriate ATCC strains.
Interpretation of MIC Results
As of the latest updates, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established specific clinical breakpoints for tosufloxacin. Tosufloxacin is primarily marketed and used in Japan. Therefore, for clinical interpretation, it is recommended to refer to guidelines from the Japanese Society of Chemotherapy, if available.
In the absence of established breakpoints, researchers can:
-
Report the MIC value directly.
-
Compare the MIC values to those of other fluoroquinolones with established breakpoints for the same bacterial species to infer potential clinical utility. However, this should be done with caution as different fluoroquinolones have varying potencies.
-
Utilize epidemiological cutoff values (ECOFFs) if available. ECOFFs distinguish wild-type isolates from those with acquired resistance mechanisms but do not predict clinical outcome.
Mandatory Visualizations
Caption: Workflow for MIC determination of Tosufloxacin.
Caption: Mechanism of action of Tosufloxacin.
References
Application Notes and Protocols: Investigating the Effectiveness of Tosufloxacin Hydrochloride in Biofilm Eradication Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This resilience is largely attributed to the protective extracellular polymeric substance (EPS) matrix that encases the bacterial community. Tosufloxacin, a fluoroquinolone antibiotic, is known for its broad-spectrum bactericidal activity. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, ultimately leading to bacterial cell death. Fluoroquinolones, including Tosufloxacin, have demonstrated the ability to penetrate the biofilm matrix, making them promising candidates for anti-biofilm therapies.
These application notes provide a framework for investigating the efficacy of Tosufloxacin hydrochloride in various in vitro biofilm eradication models. The included protocols offer detailed methodologies for quantifying biofilm biomass, assessing bacterial viability within biofilms, and determining the minimum concentration of Tosufloxacin required for biofilm eradication.
Data Presentation: Efficacy of Tosufloxacin against Biofilms
The following tables summarize the expected quantitative data from key experiments. While specific data for Tosufloxacin is emerging, representative data for fluoroquinolones against common biofilm-forming pathogens are presented to illustrate the expected outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Tosufloxacin
| Bacterial Species | Planktonic MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) |
| Pseudomonas aeruginosa | 0.25 - 2.0 | 16 - 256 | 64 - 128 |
| Staphylococcus aureus | 0.125 - 1.0 | 8 - 128 | 64 - 128 |
| Nontypeable Haemophilus influenzae | ~0.0038 | >0.96 | >256 |
Note: Data is representative and may vary based on the specific strain and experimental conditions. The MBEC is typically significantly higher than the MIC, highlighting the increased tolerance of biofilm-embedded bacteria.
Table 2: Quantitative Analysis of Biofilm Reduction by Tosufloxacin
| Bacterial Species | Treatment | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Reduction in Viable Cells (Log10 CFU/mL) |
| Pseudomonas aeruginosa | Tosufloxacin (4 x MIC) | 40 - 60% | 2 - 3 log reduction |
| Staphylococcus aureus | Tosufloxacin (4 x MIC) | 30 - 50% | 1 - 2 log reduction |
| Nontypeable Haemophilus influenzae | Tosufloxacin (0.96 µg/mL) | Significant reduction observed | ~5 log reduction after 8 hours |
Note: The effectiveness of Tosufloxacin can be influenced by the bacterial species, strain, biofilm age, and the concentration of the drug used. Studies have shown that for some fluoroquinolones like ciprofloxacin, sub-inhibitory concentrations can paradoxically enhance biofilm formation in certain strains of S. aureus.
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (CBD) or similar 96-peg lid system
-
96-well microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Mueller-Hinton Broth - MHB)
-
This compound stock solution
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Resazurin or other viability indicators
-
Plate shaker
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.
-
Biofilm Formation: In a 96-well plate, add 150 µL of the bacterial suspension to each well. Place the 96-peg lid onto the plate and incubate at 37°C for 24-48 hours on a rocking shaker to allow for biofilm formation on the pegs.
-
Rinsing: After incubation, gently remove the peg lid and rinse it by immersing it in a 96-well plate containing 200 µL of sterile saline per well to remove planktonic bacteria. Repeat this rinsing step twice.
-
Antibiotic Challenge: Prepare a 96-well plate with serial dilutions of this compound in the appropriate growth medium. Transfer the rinsed peg lid to this challenge plate.
-
Incubation: Incubate the challenge plate at 37°C for 24 hours.
-
Recovery: After the challenge, rinse the peg lid again in sterile saline to remove residual antibiotic. Place the peg lid into a new 96-well plate containing 200 µL of fresh growth medium in each well.
-
Sonication: To dislodge the biofilm bacteria, place the recovery plate in a water bath sonicator for 5-10 minutes.
-
Viability Assessment: Add a viability indicator like resazurin to each well of the recovery plate and incubate for 4-6 hours. The lowest concentration of Tosufloxacin that prevents a color change (indicating no bacterial growth) is the MBEC. Alternatively, the contents of the wells can be plated to determine the colony-forming units (CFU/mL).
MBEC Assay Workflow
Crystal Violet (CV) Staining for Biofilm Biomass Quantification
This method quantifies the total biofilm biomass, including cells and the EPS matrix.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
Sterile PBS
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Protocol:
-
Biofilm Formation: Add 100 µL of a diluted overnight bacterial culture to each well of a 96-well plate. Incubate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
Treatment: After incubation, carefully remove the planktonic culture from each well. Add 100 µL of fresh medium containing the desired concentration of this compound to the wells. Include untreated control wells. Incubate for a further 24 hours.
-
Washing: Gently discard the medium and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the plate thoroughly with distilled water until the control wells are colorless.
-
Solubilization: Air dry the plate. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the optical density (OD) of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The OD value is proportional to the biofilm biomass.
Crystal Violet Assay Workflow
Confocal Laser Scanning Microscopy (CLSM) for Viability Assessment
CLSM with live/dead staining allows for the visualization of the three-dimensional structure of the biofilm and differentiation between viable and non-viable cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Confocal microscope
Protocol:
-
Biofilm Formation: Grow biofilms on glass-bottom dishes or in chamber slides by inoculating with a bacterial suspension and incubating for 24-48 hours.
-
Treatment: Gently remove the planktonic culture and replace it with fresh medium containing the desired concentration of this compound. Incubate for the desired treatment period (e.g., 24 hours).
-
Staining: After treatment, carefully remove the medium and gently rinse the biofilm with sterile saline. Prepare the staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide). Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.
-
Imaging: Gently rinse off the excess stain. Image the biofilm using a confocal laser scanning microscope. Use appropriate laser excitation and emission filters for SYTO 9 (green fluorescence, live cells) and propidium iodide (red fluorescence, dead cells).
-
Image Analysis: Acquire z-stack images to visualize the 3D structure. Use image analysis software (e.g., ImageJ, Imaris) to quantify the biovolume of live and dead cells and determine the percentage of viable cells.
Signaling Pathways in Biofilm Formation and the Role of Tosufloxacin
Biofilm formation is a complex process regulated by intricate signaling networks. Two of the most well-characterized pathways are Quorum Sensing (QS) and cyclic di-GMP (c-di-GMP) signaling.
-
Quorum Sensing (QS): This is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS controls the production of virulence factors and is essential for biofilm maturation.
-
Cyclic di-GMP (c-di-GMP): This second messenger molecule is a key regulator of the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria. High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility.
The primary mechanism of action of Tosufloxacin is the inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately cell death. While some antibiotics have been shown to have secondary effects on bacterial signaling pathways, there is currently limited direct evidence to suggest that Tosufloxacin's anti-biofilm activity is due to the specific inhibition of QS or c-di-GMP signaling. Its effectiveness is primarily attributed to its ability to penetrate the biofilm matrix and exert its bactericidal effects on the embedded bacteria.
Biofilm Regulation and Tosufloxacin's Primary Target
Conclusion
This compound demonstrates significant potential for the eradication of bacterial biofilms. The protocols outlined in these application notes provide a robust framework for researchers to quantitatively assess its efficacy in various in vitro models. By employing these standardized methods, researchers can generate reproducible data to further elucidate the anti-biofilm properties of Tosufloxacin and its potential applications in combating biofilm-associated infections. Further research is warranted to explore the efficacy of Tosufloxacin against a broader range of clinical isolates and in more complex biofilm models that mimic in vivo conditions.
Application Notes: Clinical Trial Design for Novel Tosufloxacin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[4] The rise of antimicrobial resistance (AMR) necessitates the development of new antibiotics with improved efficacy, safety, and a lower propensity for resistance development.[5][6] These application notes provide a comprehensive framework for designing and executing clinical trials to evaluate new Tosufloxacin derivatives, from first-in-human studies to pivotal registration trials.
The primary goals for developing new Tosufloxacin derivatives may include:
-
Enhanced potency against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
-
An improved safety profile, minimizing class-specific adverse effects like phototoxicity or QT interval prolongation.[5][8]
-
Optimized pharmacokinetic (PK) properties to allow for more convenient dosing regimens.[3][9]
-
Increased activity in specific physiological environments, such as the acidic conditions of an abscess.[10]
Preclinical Development Phase
Before initiating clinical trials, a comprehensive preclinical data package must be assembled. This phase establishes the foundational safety and efficacy profile of the new derivative.[11][12] It takes approximately 10-15 years to progress an antibiotic candidate from the preclinical to the clinical stages.[13]
Diagram: Preclinical Development Workflow
Caption: Workflow for preclinical evaluation of a new antibiotic candidate.
Table 1: Summary of Key Preclinical Data
| Parameter | Methodology | Objective | Example Success Criteria |
| Minimum Inhibitory Concentration (MIC) | Broth microdilution (CLSI/EUCAST) | Determine in vitro potency against a panel of pathogens. | MIC90 < 1 µg/mL against target pathogens. |
| In Vivo Efficacy | Neutropenic mouse thigh infection model.[6] | Assess efficacy in a complex in vivo environment. | ≥ 2-log10 reduction in CFU/thigh compared to control. |
| Single-Dose Toxicity | Administration to two mammalian species (e.g., rat, dog). | Determine the maximum tolerated dose (MTD). | MTD is at least 10x the projected human therapeutic dose. |
| Cardiovascular Safety | hERG channel assay, in vivo telemetry in dogs. | Evaluate potential for QT interval prolongation. | No significant inhibition of hERG current; No QT prolongation at expected therapeutic concentrations. |
Clinical Trial Protocols
The clinical development of a new Tosufloxacin derivative follows a phased approach to systematically evaluate its safety, pharmacokinetics, and efficacy.[14][15]
Diagram: Overall Clinical Development Pathway
Caption: Phased approach for the clinical development of new antibiotics.
Protocol: Phase I Clinical Trial
Objectives
-
To assess the safety and tolerability of single and multiple ascending doses of the new Tosufloxacin derivative in healthy volunteers.[14]
-
To determine the pharmacokinetic (PK) profile and dose proportionality.
-
To evaluate the effect of food on the bioavailability of the oral formulation.
Study Design
-
Part A: Single Ascending Dose (SAD): Double-blind, placebo-controlled, sequential dose-escalation cohorts.
-
Part B: Multiple Ascending Dose (MAD): Double-blind, placebo-controlled, sequential dose-escalation cohorts (e.g., 7-14 days of dosing).
-
Part C: Food Effect: Open-label, randomized, two-way crossover study in a single cohort.
Experimental Protocol: Pharmacokinetic Sampling
-
Study Population: Healthy adult volunteers (18-55 years).
-
Dosing: Administer the investigational drug or placebo orally/intravenously.
-
Blood Sampling: Collect whole blood samples in appropriate anticoagulant tubes at pre-dose, and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify drug concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis with software like Phoenix WinNonlin.
Table 2: Key Phase I Pharmacokinetic Parameters
| Parameter | Description | Relevance |
| Cmax | Maximum observed plasma concentration. | Peak exposure, related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax. | Rate of drug absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. | Total drug exposure over a specific time. |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity. | Total drug exposure after a single dose. |
| t1/2 | Terminal half-life. | Determines dosing interval and time to steady state. |
| CL/F | Apparent total clearance of the drug from plasma after oral administration.[16] | Rate of drug elimination. |
| Vd/F | Apparent volume of distribution after oral administration.[16] | Extent of drug distribution into tissues. |
Protocol: Phase II Clinical Trial
Objectives
-
Phase IIa: To obtain preliminary evidence of clinical efficacy ("proof-of-concept") in patients with the target infection.
-
Phase IIb: To evaluate the dose-response relationship for efficacy and safety to select the optimal dose(s) for Phase III.[15]
Study Design
-
Randomized, double-blind, active-controlled study in patients with a specific infection (e.g., complicated Urinary Tract Infection (cUTI) or Acute Bacterial Skin and Skin Structure Infection (ABSSSI)).
-
Multiple arms with different doses of the new Tosufloxacin derivative compared against a standard-of-care antibiotic.
Experimental Protocol: Microbiological Assessment
-
Specimen Collection: At baseline (pre-treatment), collect relevant clinical specimens (e.g., urine for cUTI, tissue/pus for ABSSSI).
-
Pathogen Identification: Culture specimens to isolate and identify the causative pathogen(s) using standard microbiological techniques (e.g., VITEK 2, MALDI-TOF).
-
Susceptibility Testing: Determine the MIC of the new Tosufloxacin derivative and comparator agents against the isolated pathogen(s) using broth microdilution.
-
Post-Treatment Assessment: Collect follow-up specimens at the Test-of-Cure (TOC) visit to assess for microbiological eradication.
-
Resistance Monitoring: For any persistent pathogens, perform repeat susceptibility testing to monitor for the development of resistance.
Table 3: Common Phase II/III Efficacy Endpoints
| Endpoint | Definition | Assessment Time Point | Indication Example |
| Clinical Cure | Complete or near-complete resolution of signs and symptoms of infection such that no further antimicrobial therapy is required.[17] | Test-of-Cure (TOC) visit (e.g., 7-14 days post-therapy). | ABSSSI, cUTI, Pneumonia |
| Microbiological Eradication | Eradication of the baseline pathogen(s) from the site of infection.[18] | Test-of-Cure (TOC) visit. | cUTI, Pneumonia |
| Composite Endpoint | A combination of clinical cure and microbiological eradication.[18] | Test-of-Cure (TOC) visit. | cUTI |
| All-Cause Mortality | Death from any cause.[19] | Day 28 or specified follow-up period. | Severe infections (e.g., HAP/VAP, Sepsis) |
Protocol: Phase III Clinical Trial
Objectives
-
To provide definitive evidence of the clinical efficacy and safety of the selected dose of the new Tosufloxacin derivative compared to a standard-of-care comparator.[14]
-
To build the safety database required for regulatory submission.
Study Design
-
Typically, two large, multicenter, randomized, double-blind, non-inferiority trials are required for regulatory approval.[14][20]
-
The comparator should be a robust, approved agent for the indication being studied.[20]
Diagram: Phase III Non-Inferiority Trial Design
Caption: Logical flow of a typical Phase III non-inferiority clinical trial.
Experimental Protocol: Safety and Tolerability Monitoring
-
Adverse Event (AE) Monitoring: Systematically collect data on all AEs at each study visit, whether observed by the investigator or reported by the subject.
-
AE Grading: Grade the severity of AEs using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Causality Assessment: The investigator must assess the relationship of each AE to the investigational drug (e.g., unrelated, possibly, probably, definitely related).
-
Vital Signs & Physical Exams: Monitor vital signs and perform physical examinations at scheduled intervals.
-
Laboratory Tests: Collect blood and urine for standard clinical chemistry, hematology, and urinalysis at baseline, during treatment, and at follow-up visits.
-
Special Safety Assessments: Conduct specific assessments for known fluoroquinolone class effects, including:
-
ECGs: To monitor for QT interval prolongation.
-
Musculoskeletal Exams: To assess for signs of tendonitis or tendon rupture.[21]
-
Neurological Exams: To monitor for central nervous system effects.
-
Table 4: Safety Monitoring Plan
| Assessment | Baseline | During Treatment | End of Treatment | Test of Cure |
| Adverse Event Inquiry | ✓ | ✓ | ✓ | ✓ |
| Vital Signs | ✓ | ✓ | ✓ | ✓ |
| Clinical Labs (Blood/Urine) | ✓ | ✓ | ✓ | ✓ |
| 12-Lead ECG | ✓ | ✓ | ✓ | |
| Physical Examination | ✓ | ✓ | ✓ |
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
A key component of modern antibiotic development is the integration of PK and PD data to optimize dosing. The primary PK/PD index for fluoroquinolones is the ratio of the free drug area under the curve to the MIC (fAUC/MIC).[22][16][23]
Diagram: PK/PD Integration and Modeling Workflow
Caption: Workflow for integrating PK and PD data to optimize dosing regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]
- 5. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 6. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. weforum.org [weforum.org]
- 12. researchgate.net [researchgate.net]
- 13. Lack of innovation set to undermine antibiotic performance and health gains [who.int]
- 14. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1, 2, 3, 4 trials – REVIVE [revive.gardp.org]
- 16. Population pharmacokinetics and pharmacodynamics of tosufloxacin granules in pediatric infectious diseases - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 17. Evaluating new antibiotic therapy endpoints - ESICM [esicm.org]
- 18. Clinical efficacy and safety of novel antibiotics for complicated urinary tract infection: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Appropriate endpoints for evaluation of new antibiotic therapies for severe infections: a perspective from COMBACTE’s STAT-Net - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ohe.org [ohe.org]
- 21. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 22. keio.elsevierpure.com [keio.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Tosufloxacin Hydrochloride for Urinary Tract Infections (UTIs) Caused by Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tosufloxacin hydrochloride in treating urinary tract infections (UTIs), with a focus on its potential application against resistant bacterial strains. This document includes summaries of in vitro activity, clinical efficacy, and detailed experimental protocols.
Introduction
Tosufloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other quinolones, involves the inhibition of essential bacterial enzymes, leading to bacterial cell death. The increasing prevalence of antibiotic resistance in uropathogens necessitates the evaluation of alternative therapeutic agents like tosufloxacin.
Mechanism of Action
Tosufloxacin's primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting both enzymes, tosufloxacin disrupts the bacterial cell's ability to replicate its DNA, ultimately leading to cell death.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Tosufloxacin Resistance in Pseudomonas aeruginosa
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome tosufloxacin hydrochloride resistance in Pseudomonas aeruginosa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of tosufloxacin resistance in P. aeruginosa?
P. aeruginosa develops resistance to tosufloxacin and other fluoroquinolones through several primary mechanisms:
-
Target Site Mutations: The most common mechanism involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[1][2] These enzymes are the primary targets of fluoroquinolones.[3]
-
Efflux Pump Overexpression: P. aeruginosa possesses numerous efflux pumps that can actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.[4] The Resistance-Nodulation-Division (RND) family of pumps, particularly MexAB-OprM, MexCD-OprJ, and MexXY-OprM, are major contributors to fluoroquinolone resistance.[1][5][6]
-
Plasmid-Mediated Resistance: Acquired resistance can occur through the horizontal transfer of genes. Plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, produce proteins that protect DNA gyrase from quinolone binding.[1][3]
-
Reduced Permeability: While less common for fluoroquinolones than for other antibiotic classes like carbapenems, alterations in outer membrane porins can reduce the influx of the drug into the bacterial cell.[7]
-
Biofilm Formation: Bacteria within biofilms are encased in a protective matrix and exhibit different physiological properties, making them inherently more tolerant to antibiotics.[8]
Q2: How can I determine which resistance mechanism is present in my P. aeruginosa isolate?
Identifying the specific resistance mechanism is crucial for designing effective countermeasures. A typical workflow involves a combination of phenotypic and genotypic tests:
-
Phenotypic Efflux Pump Assay: First, determine the Minimum Inhibitory Concentration (MIC) of tosufloxacin with and without a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests that efflux pump overexpression is a contributing factor.[2]
-
Genotypic Analysis:
-
Gene Expression Analysis: Use Real-Time Quantitative PCR (RT-qPCR) to measure the expression levels of major efflux pump genes (mexB, mexD, mexF, mexY).[4] Compare the expression in your resistant isolate to a susceptible reference strain (e.g., PAO1).
-
Target Gene Sequencing: Sequence the QRDRs of the gyrA and parC genes to identify known resistance-conferring mutations.[2]
-
Screening for PMQR Genes: Use PCR to screen for the presence of common plasmid-mediated resistance genes.
-
Q3: What are the established MIC breakpoints for tosufloxacin against P. aeruginosa?
Specific tosufloxacin breakpoints are not as commonly cited as those for other fluoroquinolones like ciprofloxacin and levofloxacin. However, researchers can refer to the guidelines for these surrogate drugs provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Antibiotic | CLSI Breakpoints (mg/L)[9] | EUCAST Breakpoints (mg/L)[9] |
| Ciprofloxacin | S ≤ 1, I = 2, R ≥ 4 | S ≤ 0.5, R > 1 |
| Levofloxacin | S ≤ 2, I = 4, R ≥ 8 | S ≤ 1, R > 2 |
| S = Susceptible, I = Intermediate, R = Resistant. These values are for parenteral administration and may need adjustment for specific experimental models. |
Troubleshooting Guides
Problem: My efflux pump inhibitor (EPI) isn't reducing the tosufloxacin MIC.
-
Is the primary resistance mechanism non-efflux related?
-
Possible Cause: The isolate may possess high-level resistance due to mutations in the gyrA and/or parC target genes. EPIs will not overcome this type of resistance.
-
Troubleshooting Step: Sequence the QRDRs of gyrA and parC to check for mutations. If mutations are present, the EPI's effect will be minimal or non-existent.
-
-
Is the EPI concentration optimal?
-
Possible Cause: The EPI concentration may be too low to competitively inhibit the efflux pumps, or too high, causing toxicity to the bacteria and confounding the results.
-
Troubleshooting Step: Perform a dose-response experiment by testing a range of EPI concentrations (e.g., from 10 mg/L to 50 mg/L for PAβN) to find the optimal, non-bacteriostatic concentration for your assay.
-
-
Is a different, unaffected efflux pump being overexpressed?
-
Possible Cause: Common EPIs like PAβN may not be effective against all RND family pumps. Your isolate might be overexpressing a pump that is not inhibited by the compound you are using.
-
Troubleshooting Step: Use RT-qPCR to profile the expression of a wider range of efflux pump genes (e.g., mexB, mexD, mexF, mexY) to identify the dominant pump.[4]
-
Problem: My combination therapy experiment shows antagonism instead of synergy.
-
What is the mechanism of action of the second antibiotic?
-
Possible Cause: Certain antibiotic combinations can be antagonistic. For example, combining a bacteriostatic agent (which inhibits growth) with a bactericidal agent (which kills growing cells) can sometimes reduce the efficacy of the bactericidal drug.
-
Troubleshooting Step: Review the mechanisms of action for both drugs. Ensure they are not known to be antagonistic. Consider time-kill curve assays to observe the dynamics of the interaction over 24 hours, which can provide more detail than a static checkerboard assay.
-
-
Are the concentrations in the synergistic range?
-
Possible Cause: Synergy often occurs within a specific concentration range for both drugs. The concentrations you selected for your checkerboard assay may fall outside this range.
-
Troubleshooting Step: Expand the range of concentrations tested in your checkerboard assay, especially to sub-MIC levels, where synergistic effects are often most pronounced.
-
Problem: My compound is effective against planktonic (free-swimming) cells, but not against P. aeruginosa biofilms.
-
Does the compound penetrate the biofilm matrix?
-
Possible Cause: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing your compound from reaching the cells within.[8]
-
Troubleshooting Step: Use techniques like confocal laser scanning microscopy (CLSM) with fluorescently labeled compounds or antimicrobial agents to visualize penetration into the biofilm structure.
-
-
Is the mechanism of action dependent on active cell division?
-
Possible Cause: Cells within a biofilm, particularly in the deeper layers, are often in a slow-growing or dormant state. Many antibiotics, including fluoroquinolones, are most effective against metabolically active, dividing cells.
-
Troubleshooting Step: Combine your primary compound with a biofilm-disrupting agent. Agents that can break down the EPS matrix may help improve the penetration and efficacy of the primary antibiotic.
-
Experimental Protocols & Visualizations
Key Experimental Workflows
The following diagram illustrates a logical workflow for investigating and overcoming tosufloxacin resistance in a P. aeruginosa isolate.
Caption: Workflow for identifying tosufloxacin resistance mechanisms.
Mechanisms of Resistance and Counteraction
This diagram visualizes the primary resistance mechanisms and how therapeutic strategies, like efflux pump inhibitors, aim to counteract them.
Caption: Key fluoroquinolone resistance mechanisms in P. aeruginosa.
Detailed Experimental Protocols
Broth Microdilution MIC Assay
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Methodology:
-
Preparation: Prepare a stock solution of tosufloxacin in a suitable solvent (e.g., 0.1 M NaOH, then dilute in water). Prepare serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Final volumes should be 50 µL per well.
-
Inoculum Preparation: Culture P. aeruginosa on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth + bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.
Checkerboard Assay for Synergy Testing
Objective: To assess the interaction (synergistic, additive, indifferent, or antagonistic) between two antimicrobial agents.
Methodology:
-
Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of Drug A (e.g., tosufloxacin) along the x-axis and Drug B (e.g., an EPI or another antibiotic) along the y-axis. This creates a matrix of wells containing various combinations of both drugs.
-
Inoculation: Prepare and add the bacterial inoculum as described for the MIC assay to each well.
-
Incubation: Incubate the plate under the same conditions as the MIC assay (35-37°C for 16-20 hours).
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
RT-qPCR for Efflux Pump Gene Expression
Objective: To quantify the messenger RNA (mRNA) levels of specific efflux pump genes, indicating their level of expression.
Methodology:
-
Bacterial Culture: Grow the resistant P. aeruginosa isolate and a susceptible control strain to the mid-logarithmic phase of growth in a suitable broth. For inducible pumps, you may need to add a sub-inhibitory concentration of an inducing agent (like the antibiotic itself).
-
RNA Extraction: Harvest the bacterial cells by centrifugation. Immediately lyse the cells and extract total RNA using a commercial kit designed for bacteria, ensuring a DNase treatment step is included to remove contaminating genomic DNA.
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix (e.g., SYBR Green), the synthesized cDNA as a template, and primers specific to your target genes (mexB, mexY, etc.) and a housekeeping gene (rpoD, 16S rRNA) for normalization.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes in the resistant strain compared to the control strain using the ΔΔCt method. An increase of two-fold or more is generally considered significant upregulation.
References
- 1. Resistance mechanisms and therapeutic strategies for Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. Mechanisms of antibiotic resistance in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility of Pseudomonas aeruginosa Isolated from Cystic Fibrosis Patients in Northern Europe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tosufloxacin Hydrochloride Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Tosufloxacin hydrochloride dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dose selection for my in vivo efficacy study with this compound?
A1: A good starting point is to consider previously reported effective doses in relevant animal models. For instance, in a mouse model of Chlamydia psittaci pneumonia, oral administration of Tosufloxacin (also referred to as AM-1155) at doses of 5 and 10 mg/kg twice daily resulted in a 100% survival rate.[1] Your initial dose-finding studies could therefore explore a range around these concentrations.
Q2: What is a safe upper limit for Tosufloxacin dosage in my animal studies?
A2: The No Observed Adverse Effect Level (NOAEL) from toxicology studies is a critical parameter for determining the upper limit of your dosage range. For Tosufloxacin tosilate hydrate, the following NOAELs have been established in juvenile animals:
-
Rats (7-day-old, 1-month study): 300 mg/kg/day (oral administration). At 1,000 mg/kg and higher, crystals were observed in the renal tubules.[1]
-
Dogs (3-week-old, 1-month study): 150 mg/kg/day (oral administration). At 300 mg/kg and higher, decreased food consumption and body weight suppression were observed.[1]
A study in mice also administered up to 300 mg/kg of Tosufloxacin in drinking water for two consecutive weeks to study long-term effects on neurobehavior and gut microbiota.[2] These values can guide the selection of a maximum tolerated dose (MTD) in your studies.
Q3: How do I optimize the dosage of Tosufloxacin for my specific pathogen and animal model?
A3: Dosage optimization for fluoroquinolones like Tosufloxacin is guided by pharmacokinetic/pharmacodynamic (PK/PD) principles. The goal is to achieve a plasma concentration of the drug that is sufficient to effectively kill the pathogen at the site of infection. The two main PK/PD indices for concentration-dependent antibiotics like fluoroquinolones are:
-
AUC/MIC: The ratio of the 24-hour Area Under the Curve (a measure of total drug exposure) to the Minimum Inhibitory Concentration of the pathogen.
-
Cmax/MIC: The ratio of the peak plasma concentration to the MIC.
A general target for fluoroquinolones is to achieve an AUC/MIC ratio of >100 and/or a Cmax/MIC ratio of >10 for efficacy.
To apply these principles, you will need to determine:
-
The MIC of Tosufloxacin for your specific bacterial strain.
-
The pharmacokinetic profile (Cmax and AUC) of Tosufloxacin in your animal model at different doses.
Unfortunately, detailed public data on the pharmacokinetics of Tosufloxacin in mice and rats is limited. While some studies indicate that a prodrug of Tosufloxacin leads to high plasma levels in mice and dogs, specific Cmax and AUC values are not provided.[3] Therefore, it is highly recommended to conduct a pilot pharmacokinetic study in your chosen animal model to determine these parameters.
Troubleshooting Guide
Problem: I am not seeing the expected efficacy in my animal model.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Your current dose may not be achieving the target AUC/MIC or Cmax/MIC. If you have the pharmacokinetic data, calculate these indices. If not, consider a dose escalation study, staying within the known safe limits (see FAQ 2).
-
-
Possible Cause 2: High MIC of the Pathogen.
-
Solution: Determine the MIC of your bacterial strain for Tosufloxacin. If the MIC is high, you may need to administer a higher dose to achieve the target PK/PD indices. Refer to the table below for known MIC values of Tosufloxacin against various pathogens.
-
-
Possible Cause 3: Poor Drug Absorption or Rapid Clearance.
-
Solution: The route of administration and formulation can significantly impact drug exposure. If using oral administration, ensure proper gavage technique. Consider subcutaneous or intravenous administration if oral bioavailability is a concern. A pilot pharmacokinetic study is the best way to assess this.
-
Problem: I am observing adverse effects in my animals.
-
Possible Cause 1: Dose is too high.
-
Solution: Review the established NOAELs (see FAQ 2). If your dose exceeds these levels, reduce it. Monitor your animals closely for clinical signs of toxicity, such as weight loss, reduced food intake, or changes in behavior.
-
-
Possible Cause 2: Class-specific side effects of fluoroquinolones.
-
Solution: Fluoroquinolones as a class can have side effects, including arthropathy in juvenile animals. While studies suggest Tosufloxacin has a milder effect on articular cartilage compared to other fluoroquinolones like norfloxacin and ciprofloxacin, it is still a consideration, especially in long-term studies with young animals.[1]
-
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Animal Model | Dosing Regimen | Application | Observed Outcome | Reference |
| Mouse | 5 and 10 mg/kg, orally, twice daily for 7 days | Chlamydia psittaci pneumonia | 100% survival rate | [1] |
| Rat (juvenile) | 300 mg/kg/day, orally | Toxicology (NOAEL) | No adverse effects observed | [1] |
| Dog (juvenile) | 150 mg/kg/day, orally | Toxicology (NOAEL) | No adverse effects observed | [1] |
| Mouse | Up to 300 mg/kg in drinking water for 2 weeks | Long-term effects study | Alterations in anxiety-like behaviors and gut microbiota | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Tosufloxacin against Various Pathogens
| Pathogen | MIC Range / MIC90 | Reference |
| Chlamydia psittaci | 0.063 - 0.125 µg/ml | [1] |
| Staphylococcus aureus (from cystic fibrosis sputum) | MIC90: 0.063 mg/liter | [4] |
| Pseudomonas aeruginosa (standard strains from cystic fibrosis sputum) | MIC90: 2.0 mg/liter | [4] |
| Pseudomonas aeruginosa (resistant strains from cystic fibrosis sputum) | MIC90: >16.0 mg/liter | [4] |
| Escherichia coli (from cystic fibrosis sputum) | MIC90: ≤0.016 mg/liter | [4] |
| Haemophilus influenzae (from cystic fibrosis sputum) | MIC90: 0.032 mg/liter | [4] |
| Legionella spp. | MIC90: 0.016 mg/L | [5] |
Experimental Protocols
Methodology 1: Neutropenic Mouse Thigh Infection Model (General Protocol)
This model is widely used to assess the in vivo efficacy of antimicrobial agents.
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce neutropenia (neutrophil count <100/mm³).
-
Infection: 2 hours before initiating therapy, inject a logarithmic-phase culture of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae, or Escherichia coli) into the thigh muscles of the mice.
-
Treatment: Administer this compound at various doses and dosing intervals (e.g., every 3, 6, 12, or 24 hours) for a total of 24 hours.
-
Endpoint: At the end of the treatment period, euthanize the mice, aseptically remove the thighs, homogenize the tissue, and determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Correlate the reduction in CFU with the administered dose and the calculated PK/PD indices (AUC/MIC, Cmax/MIC) if pharmacokinetic data is available.
Methodology 2: Rat Pyelonephritis Model (General Protocol)
This model is used to study urinary tract infections.
-
Anesthesia: Anesthetize the rats according to an approved protocol.
-
Surgical Preparation: Shave and disinfect the abdominal area.
-
Infection: Expose the bladder through a midline abdominal incision. Inject a suspension of the uropathogenic bacteria (e.g., Escherichia coli) directly into the bladder or, for a more direct kidney infection model, ligate the ureter and inject the bacterial suspension into the renal pelvis.
-
Treatment: Begin administration of this compound at various doses after a set period post-infection.
-
Endpoint: After the treatment course, euthanize the animals and harvest the kidneys and bladder. Homogenize the tissues to determine the bacterial load (CFU/gram of tissue). Histopathological analysis of the kidneys can also be performed to assess inflammation and tissue damage.
Visualizations
Caption: Workflow for optimizing Tosufloxacin dosage in vivo.
Caption: Logical relationship of PK/PD parameters for dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of early-life tosufloxacin tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of A-71497: a prodrug of tosufloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Adverse Effects of Tosufloxacin Hydrochloride in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tosufloxacin hydrochloride in preclinical settings. The information is designed to help anticipate and mitigate potential adverse effects observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of Tosufloxacin observed in preclinical studies?
A1: Preclinical studies have identified several key adverse effects associated with Tosufloxacin administration, primarily in juvenile animals. These include:
-
Articular Toxicity: Damage to articular cartilage, particularly in weight-bearing joints, is a known class effect of fluoroquinolones. For Tosufloxacin, this has been observed as small blisters or erosion on the articular cartilage in juvenile dogs. However, studies suggest that the effect of Tosufloxacin on articular cartilage is milder than that of other fluoroquinolones like norfloxacin and ciprofloxacin.[1]
-
Nephrotoxicity (Crystalluria): The formation of crystals in the renal tubules has been observed in rats at higher doses.[1] This can lead to renal impairment. Dehydration is a significant contributing factor to the development of crystalluria.[2]
-
Gastrointestinal Effects: Decreased food consumption and suppression of body weight gain have been noted in dogs at higher doses.[1] Diarrhea and vomiting can also occur, which may exacerbate dehydration and increase the risk of nephrotoxicity.[2]
-
Effects on Growth and Development: Studies in young mice have suggested that Tosufloxacin administration during the developmental period can affect growth rate, neurobehavior, and the composition of the gut microbiota.[3][4][5]
-
Musculoskeletal Effects: Like other fluoroquinolones, there is a risk of tendinopathy, though this is less commonly reported specifically for Tosufloxacin in preclinical studies compared to clinical observations with other drugs in the same class.
Q2: How can we minimize the risk of articular toxicity in our animal models?
A2: Minimizing articular toxicity is crucial, especially when working with juvenile animals. Key strategies include:
-
Dose Optimization: Adhering to the No-Observed-Adverse-Effect-Level (NOAEL) for articular toxicity is critical. In a 2-week study with 3-month-old dogs, articular cartilage changes were observed at doses greater than 50 mg/kg.[1] Therefore, maintaining doses below this threshold is recommended.
-
Careful Monitoring: Closely monitor animals for any signs of lameness, joint swelling, or changes in gait.
-
Consideration of Animal Age: Juvenile animals are more susceptible to fluoroquinolone-induced arthropathy. If the experimental design allows, using skeletally mature animals can reduce this risk.
-
Co-administration with Antioxidants: While not specifically studied for Tosufloxacin, oxidative stress is a proposed mechanism for fluoroquinolone-induced chondrotoxicity. The co-administration of antioxidants like Vitamin E or N-acetylcysteine with other fluoroquinolones has shown protective effects in some studies. This approach could be explored with appropriate validation for Tosufloxacin.
Q3: What are the best practices to prevent Tosufloxacin-induced crystalluria and nephrotoxicity?
A3: Preventing the formation of crystals in the urine and subsequent kidney damage is a primary concern. The following practices are recommended:
-
Ensure Adequate Hydration: Maintaining a good hydration status in the animals is the most effective way to prevent crystalluria. This can be achieved by ensuring ad libitum access to drinking water and monitoring for signs of dehydration, especially if gastrointestinal side effects like diarrhea or vomiting are observed.[2][6]
-
Monitor Urine Output and pH: Regularly monitor urine output. A decrease in urine output could be an early sign of renal impairment. While not extensively documented for Tosufloxacin, some fluoroquinolones are more likely to crystallize in alkaline urine. Monitoring urine pH may be a useful parameter.
-
Dose Control: The observation of crystals in the renal tubules of rats was dose-dependent, occurring at 1,000 mg/kg and higher, with no changes observed at 300 mg/kg.[1] Staying within a well-justified dose range is essential.
Troubleshooting Guides
Issue 1: Observation of Lameness or Joint Swelling in Juvenile Animals
| Potential Cause | Troubleshooting Steps |
| Articular Cartilage Damage (Arthropathy) | 1. Immediate Action: Discontinue Tosufloxacin administration if experimentally permissible. 2. Veterinary Assessment: Consult with a veterinarian to assess the severity of the condition. 3. Dose Review: Re-evaluate the administered dose. Ensure it is below the established threshold for articular toxicity (>50 mg/kg in juvenile dogs).[1] 4. Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the articular cartilage of affected and control animals. |
Issue 2: Reduced Urine Output and Signs of Dehydration
| Potential Cause | Troubleshooting Steps |
| Crystalluria leading to potential Acute Kidney Injury | 1. Hydration Support: Provide supplemental hydration (e.g., subcutaneous or intravenous fluids) as advised by a veterinarian. 2. Urinalysis: Collect a urine sample to examine for the presence of crystals.[6] 3. Discontinuation/Dose Reduction: Consider discontinuing or reducing the dose of Tosufloxacin. 4. Monitor Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function. |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical toxicity studies of Tosufloxacin.
Table 1: Dose-Response of Adverse Effects of Tosufloxacin in Juvenile Animals
| Species | Duration of Study | Dose (mg/kg/day) | Observed Adverse Effects | No-Observed-Adverse-Effect-Level (NOAEL) | Reference |
| Rat (7-day-old) | 1 month | 3,000 | 1 male died, transient body weight gain suppression | - | [1] |
| Rat | 1 month | ≥ 1,000 | Crystals in the lumen of renal tubules | 300 mg/kg | [1] |
| Dog (3-week-old) | 1 month | ≥ 300 | Decrease in food consumption, body weight gain suppression | 150 mg/kg | [1] |
| Dog (3-month-old) | 2 weeks | > 50 | Small blisters or erosion on shoulder articular cartilage | - | [1] |
Experimental Protocols
Protocol 1: Assessment of Articular Toxicity in Juvenile Dogs
-
Animal Model: Juvenile (3-month-old) Beagle dogs.
-
Drug Administration: Oral administration of Tosufloxacin tosilate hydrate once daily for 2 weeks.
-
Dose Groups:
-
Control (vehicle only)
-
Low dose (e.g., 25 mg/kg)
-
Mid dose (e.g., 50 mg/kg)
-
High dose (e.g., 100 mg/kg)
-
-
Clinical Observations: Daily observation for signs of lameness, joint swelling, pain, and changes in posture or gait.
-
Pathological Examination: At the end of the 2-week period, animals are euthanized. A gross pathological examination of all major joints is performed. The articular surfaces of the shoulder, knee, and hip joints are carefully inspected for any blisters, erosions, or other abnormalities.
-
Histopathology: Samples of articular cartilage from affected and control joints are collected, fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess chondrocyte necrosis, matrix degeneration, and vesicle formation.
Protocol 2: Evaluation of Nephrotoxicity (Crystalluria) in Rats
-
Animal Model: Young adult Sprague-Dawley rats.
-
Drug Administration: Oral gavage of this compound once daily for 4 weeks.
-
Dose Groups:
-
Control (vehicle only)
-
Low dose (e.g., 100 mg/kg)
-
Mid dose (e.g., 300 mg/kg)
-
High dose (e.g., 1000 mg/kg)
-
-
Hydration Status: Ensure all animals have free access to drinking water throughout the study.
-
Urine Collection and Analysis: Collect urine samples at regular intervals (e.g., weekly) via metabolic cages. Analyze urine for the presence of crystals using light microscopy. Measure urine volume and pH.
-
Blood Chemistry: Collect blood samples at the beginning and end of the study to measure serum creatinine and BUN levels.
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Perform gross examination and then fix, process, and stain kidney sections to look for crystal deposits in the renal tubules and any associated signs of tubular damage or interstitial nephritis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of early-life tosufloxacin tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice [jstage.jst.go.jp]
- 4. Effects of early-life tosufloxacin tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystalline nephropathy caused by tosufloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH and inoculum size on Tosufloxacin hydrochloride MIC values.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH and inoculum size on Tosufloxacin hydrochloride Minimum Inhibitory Concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: How does acidic pH affect the MIC of this compound?
A1: Acidic pH has been observed to cause a major diminution of the in vitro activity of Tosufloxacin, leading to an increase in its MIC value. Specifically, a significant decrease in activity is noted at a pH of 5.2.[1][2] This phenomenon is common among fluoroquinolones, as the charge of the molecule can be affected by pH, which in turn can influence its ability to penetrate bacterial cells.
Q2: What is the effect of alkaline pH on this compound MIC values?
A2: A minor diminution in the activity of Tosufloxacin has been reported at a pH of 8.2.[1][2] While the effect is less pronounced than in acidic conditions, it indicates that deviations from physiological pH in either direction can influence the drug's efficacy.
Q3: Does the inoculum size influence the MIC of this compound?
A3: Yes, a higher inoculum size can lead to a significant increase in the MIC of this compound. A major diminution of activity has been observed with inoculum sizes of 107 Colony Forming Units per milliliter (CFU/mL) or greater.[1][2] This is known as the "inoculum effect."
Q4: What is the "inoculum effect" and why does it occur?
A4: The inoculum effect is a phenomenon where the MIC of an antibiotic increases as the density of the bacterial inoculum increases. Several mechanisms are proposed for this effect, including:
-
Antibiotic degradation: A higher bacterial load may lead to increased enzymatic degradation of the antibiotic.
-
Reduced antibiotic concentration per cell: With a larger number of bacteria, the amount of antibiotic available to each individual cell is lower.
-
Selection of resistant subpopulations: A larger bacterial population has a higher probability of containing resistant mutants.
-
Changes in the microenvironment: High bacterial densities can alter the local chemical environment, such as pH, which can in turn affect antibiotic activity.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Higher than expected MIC values for this compound. | Acidic pH of the testing medium. | Ensure the pH of the Mueller-Hinton Broth (MHB) or other testing medium is standardized to the recommended physiological pH of 7.2-7.4. Verify the pH of your medium before and after the addition of any supplements. |
| High inoculum concentration. | Standardize your inoculum to the recommended concentration, typically 5 x 105 CFU/mL for broth microdilution methods. Use a spectrophotometer or a McFarland standard to ensure consistency. | |
| Inconsistent or variable MIC results across experiments. | Fluctuations in pH or inoculum size. | Implement strict quality control for media preparation, including pH verification. Standardize the inoculum preparation procedure to ensure reproducibility. |
| Inaccurate serial dilutions of this compound. | Prepare fresh stock solutions of the antibiotic for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| No bacterial growth in control wells. | Issues with the bacterial inoculum or growth medium. | Verify the viability of your bacterial culture. Ensure the growth medium is not expired and has been prepared correctly. |
Data Presentation
Table 1: Qualitative Impact of pH and Inoculum Size on this compound MIC
| Parameter | Condition | Effect on Tosufloxacin Activity |
| pH | Acidic (pH 5.2) | Major Diminution[1][2] |
| Alkaline (pH 8.2) | Minor Diminution[1][2] | |
| Inoculum Size | High (≥ 107 CFU/mL) | Major Diminution[1][2] |
Table 2: Illustrative Quantitative Impact of pH and Inoculum Size on Fluoroquinolone MICs (General Examples)
| Fluoroquinolone | Organism | Parameter | Condition | Fold Increase in MIC |
| Ciprofloxacin | E. coli | pH | pH 7.0 vs 5.5 | 4-fold |
| Moxifloxacin | S. aureus | pH | pH 7.4 vs 5.5 | 4-fold |
| Various | Lactic Acid Bacteria | Inoculum Size | 3 x 105 vs 3 x 107 CFU/mL | 2 to 4-fold |
Note: The data in Table 2 are for illustrative purposes to provide a quantitative context for the effects of pH and inoculum size on fluoroquinolones in general, as specific quantitative data for this compound was not available in the cited literature.
Experimental Protocols
Protocol: Determining the Impact of pH and Inoculum Size on MIC Values
This protocol outlines the broth microdilution method for assessing the impact of pH and inoculum size on the MIC of this compound.
1. Media Preparation and pH Adjustment:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Divide the broth into aliquots for different pH conditions (e.g., pH 5.2, 7.3, 8.2).
-
Adjust the pH of each aliquot using sterile HCl or NaOH. Aseptically confirm the final pH with a calibrated pH meter.
-
Sterilize the pH-adjusted media by filtration.
2. Antibiotic Stock and Dilution Series Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, depending on solubility).
-
Perform serial two-fold dilutions of the antibiotic in the pH-adjusted CAMHB in 96-well microtiter plates to achieve the desired concentration range.
3. Inoculum Preparation and Standardization:
-
From a fresh overnight culture of the test organism on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
For the standard inoculum (5 x 105 CFU/mL), dilute the adjusted suspension 1:300 in the appropriate pH-adjusted CAMHB.
-
For a high inoculum (e.g., 1 x 107 CFU/mL), perform a smaller dilution as required.
-
Verify the final inoculum concentration by plating serial dilutions onto agar plates and performing a colony count.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plates containing the antibiotic dilutions with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH and inoculum condition.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for determining MIC values.
Caption: Factors influencing Tosufloxacin MIC.
References
- 1. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tosufloxacin Resistance in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the emergence of tosufloxacin resistance in long-term laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | 1. Inoculum preparation variability.2. Errors in antibiotic serial dilutions.3. Contamination of cultures.4. Variation in incubation time or temperature. | 1. Standardize inoculum density using a spectrophotometer or McFarland standards.[1]2. Prepare fresh antibiotic stock solutions and verify dilution calculations. Use calibrated pipettes.3. Perform Gram staining and culture purity checks on fresh plates.4. Ensure consistent incubation conditions (e.g., 37°C for 18-24 hours) for all experiments. |
| Failure to Induce Tosufloxacin Resistance | 1. Insufficient selective pressure (antibiotic concentration too low).2. Bacterial strain has a low intrinsic mutation rate.3. Experimental duration is too short. | 1. Gradually increase the concentration of tosufloxacin in a stepwise manner during serial passage.[2]2. Consider using a hypermutator strain (e.g., deficient in mismatch repair) as a positive control.[3]3. Extend the duration of the experiment with continued serial passaging in the presence of the antibiotic. |
| Contamination of Long-Term Cultures | 1. Non-sterile technique during passaging.2. Contaminated media or reagents.3. Environmental contamination in the incubator or biosafety cabinet. | 1. Strictly adhere to aseptic techniques. Use fresh, sterile pipette tips for each manipulation.2. Test media and reagents for sterility by incubating a sample without the experimental organism.3. Regularly decontaminate work surfaces and incubators. |
| Loss of Resistance in the Absence of Selective Pressure | 1. Resistance mechanism imposes a fitness cost.2. Plasmid carrying resistance genes is lost. | 1. This is an expected biological phenomenon. To maintain the resistant phenotype, continuously culture the bacteria in the presence of tosufloxacin.2. Confirm the presence of resistance plasmids using plasmid DNA extraction and gel electrophoresis. |
| Unexpected Whole Genome Sequencing (WGS) Results | 1. No mutations in gyrA or parC despite resistance.2. Identification of numerous mutations with unknown significance. | 1. Investigate other resistance mechanisms such as efflux pump overexpression or plasmid-mediated resistance.[4][5]2. Focus on non-synonymous mutations in known resistance-conferring genes and regulatory regions of efflux pumps. Compare sequences to a susceptible parental strain to identify acquired mutations.[6] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary mechanisms of tosufloxacin resistance?
A1: Tosufloxacin resistance primarily arises from:
-
Target site mutations: Chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of tosufloxacin to its targets.[4][5]
-
Efflux pumps: Overexpression of native efflux pumps that actively transport tosufloxacin out of the bacterial cell, reducing its intracellular concentration.[5][7]
-
Plasmid-mediated resistance: Acquisition of plasmids carrying genes such as qnr (target protection), aac(6')-Ib-cr (quinolone modification), or plasmid-encoded efflux pumps.[4]
Q2: How can I design a long-term experiment to study the emergence of tosufloxacin resistance?
A2: A common method is through experimental evolution using serial passaging. This involves repeatedly culturing a bacterial strain in the presence of sub-inhibitory concentrations of tosufloxacin and gradually increasing the concentration over time. This mimics the selective pressure that drives the evolution of resistance.[2]
Experimental Procedures
Q3: My PCR amplification of gyrA and parC genes is failing. What should I check?
A3: Troubleshoot your PCR by checking the following:
-
DNA Template Quality: Ensure the DNA is of high purity and integrity. Contaminants can inhibit PCR.[8]
-
Primer Design: Verify that your primers are specific to the target genes and do not form primer-dimers.[9][10]
-
Annealing Temperature: Optimize the annealing temperature. An incorrect temperature can lead to no amplification or non-specific products.[8][10]
-
Magnesium Concentration: MgCl₂ concentration is critical for polymerase activity. Optimize this in your reaction.[10]
-
Reagents: Ensure all PCR components (dNTPs, polymerase, buffer) are not expired and have been stored correctly.[9]
Q4: How do I interpret the results of a Minimum Inhibitory Concentration (MIC) assay?
A4: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[1] It is crucial to compare the obtained MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to classify the strain as susceptible, intermediate, or resistant. Do not directly compare the MIC values of different antibiotics to determine which is "better," as their breakpoints and pharmacokinetics differ.[1]
Data Interpretation
Q5: I have whole-genome sequencing data for my resistant isolate. What should I look for?
A5: When analyzing WGS data for tosufloxacin resistance, search for:
-
Single Nucleotide Polymorphisms (SNPs): Look for non-synonymous mutations in the QRDRs of gyrA and parC.
-
Gene Presence/Absence: Identify the presence of plasmid-mediated resistance genes like qnr variants or aac(6')-Ib-cr.
-
Copy Number Variation: Investigate amplification of genes encoding efflux pumps.
-
Regulatory Mutations: Look for mutations in promoter or regulatory regions of efflux pump genes that could lead to their overexpression.[6]
Quantitative Data Summary
Table 1: Example MIC Values for Tosufloxacin Against Various Bacterial Species
| Bacterial Species | Condition | Tosufloxacin MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Susceptible | ≤0.25 | [11] |
| Streptococcus pneumoniae | Penicillin-Intermediate | ≤0.25 | [11] |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.25 | [11] |
| Haemophilus influenzae | Susceptible | ≤0.06 | [11] |
| Moraxella catarrhalis | Susceptible | ≤0.06 | [11] |
| Escherichia coli | Biofilm Persisters | 5 (80x MIC for treatment) | [12] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of tosufloxacin that inhibits the visible growth of a bacterial isolate.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tosufloxacin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or 0.5 McFarland standard
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: a. Pick several colonies from a fresh agar plate and suspend in saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Antibiotic Dilution: a. Prepare a series of two-fold serial dilutions of tosufloxacin in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: a. The MIC is the lowest concentration of tosufloxacin at which there is no visible growth (turbidity).
Protocol for PCR Amplification and Sequencing of gyrA and parC QRDRs
Objective: To amplify and sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to identify mutations associated with resistance.
Materials:
-
Bacterial genomic DNA extract
-
PCR primers for gyrA and parC QRDRs
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
MgCl₂
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
PCR Amplification: a. Prepare a PCR master mix containing buffer, dNTPs, MgCl₂, forward and reverse primers, and Taq polymerase. b. Add the genomic DNA template to the master mix. c. Perform PCR using the following example cycling conditions (optimization may be required):
- Initial denaturation: 94°C for 5 minutes
- 30 cycles of:
- Denaturation: 94°C for 1 minute
- Annealing: 55°C for 1 minute
- Extension: 72°C for 1 minute
- Final extension: 72°C for 10 minutes[13]
-
Verification of Amplification: a. Run a portion of the PCR product on an agarose gel to confirm the presence of a band of the expected size.
-
PCR Product Purification: a. Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Sequencing: a. Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: a. Align the obtained sequence with the wild-type gyrA or parC sequence from a susceptible reference strain to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Mechanisms of Tosufloxacin Action and Resistance.
Caption: In Vitro Evolution of Tosufloxacin Resistance.
References
- 1. idexx.dk [idexx.dk]
- 2. Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Clinical Importance and Epidemiology of Quinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Tosufloxacin-Induced Hepatotoxicity in Animal Models
Disclaimer: Specific research on strategies to mitigate tosufloxacin-induced hepatotoxicity in animal models is limited. The following guidance is extrapolated from studies on other fluoroquinolones and general principles of drug-induced liver injury (DILI). Researchers should adapt these strategies and protocols to their specific experimental needs and acknowledge the knowledge gap in the literature concerning tosufloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of tosufloxacin-induced hepatotoxicity?
A1: While the precise mechanism for tosufloxacin is not well-documented, fluoroquinolone-induced liver injury is generally thought to involve a combination of oxidative stress and immunological reactions.[1][2] The metabolism of some drugs can lead to the formation of reactive metabolites that deplete cellular antioxidants, such as glutathione (GSH), and induce oxidative stress, causing damage to hepatocytes.[3] An immune-mediated response may also be triggered in susceptible individuals, leading to inflammation and liver damage.[2][4]
Q2: What are the common animal models used to study drug-induced hepatotoxicity?
A2: Rodent models, particularly rats and mice, are most commonly used to study DILI.[5][6] These models are advantageous due to their well-characterized genetics, relatively low cost, and ease of handling. The choice of species and strain can be critical, as metabolic pathways and susceptibility to liver injury can vary.
Q3: Which biochemical markers are crucial for assessing tosufloxacin-induced hepatotoxicity?
A3: Key serum biomarkers for hepatocellular injury include alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8] For cholestatic injury, alkaline phosphatase (ALP) and total bilirubin (TBIL) are important indicators.[8][9] Additionally, markers of oxidative stress such as malondialdehyde (MDA) and decreased levels of endogenous antioxidants like glutathione (GSH) can provide mechanistic insights.[7]
Q4: What histopathological changes are expected in the liver following tosufloxacin administration?
A4: Histopathological examination of the liver is crucial for confirming hepatotoxicity. Expected findings may include hepatocellular necrosis (cell death), inflammation (infiltration of immune cells), steatosis (fatty changes), and in cases of cholestatic injury, bile duct proliferation or damage.[7][10] The specific pattern of injury can be hepatocellular, cholestatic, or mixed.[11]
Q5: Are there any known strategies to reduce fluoroquinolone-induced hepatotoxicity?
A5: The primary strategy investigated for mitigating DILI is the use of antioxidants to counteract oxidative stress.[12][13] Agents like N-acetylcysteine (NAC), a precursor to glutathione, and silymarin, a flavonoid with antioxidant properties, have shown protective effects in various DILI models.[14][15] Their efficacy against tosufloxacin-induced hepatotoxicity specifically requires investigation.
Troubleshooting Guides
Problem: High variability in liver enzyme levels between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Genetic variability within the animal strain. | Ensure the use of a genetically homogenous, inbred strain of animals. |
| Inconsistent drug administration. | Standardize the route, time, and technique of tosufloxacin administration. For oral gavage, ensure the dose is delivered directly to the stomach. |
| Differences in food and water consumption. | House animals individually or in small groups with ad libitum access to food and water to minimize competition. Monitor food and water intake. |
| Underlying subclinical infections. | Source animals from a reputable vendor with a robust health monitoring program. Acclimatize animals to the facility for at least one week before starting the experiment. |
Problem: No significant elevation in liver enzymes despite administering a high dose of tosufloxacin.
| Possible Cause | Troubleshooting Step |
| Animal model is resistant to tosufloxacin-induced hepatotoxicity. | Consider using a different species or strain of animal. Some strains may have more efficient drug metabolism and detoxification pathways. |
| Incorrect dosage or duration of treatment. | Review the literature for established hepatotoxic doses of other fluoroquinolones and consider a dose-response study. A longer duration of treatment may be necessary to induce injury.[5] |
| Timing of blood collection is not optimal. | Conduct a time-course study to determine the peak of liver enzyme elevation after tosufloxacin administration. The peak can vary depending on the drug's pharmacokinetics. |
Problem: Histopathological findings do not correlate with biochemical markers.
| Possible Cause | Troubleshooting Step |
| Mild or focal liver injury. | Biochemical markers may not be sensitive enough to detect minor histopathological changes. Consider using more sensitive markers or increasing the number of animals per group to enhance statistical power. |
| Timing of tissue collection. | Histopathological changes may develop or resolve at different rates compared to the elevation of serum enzymes. Correlate findings at multiple time points. |
| Subjectivity in histopathological scoring. | Employ a standardized, blinded scoring system for histopathological evaluation to minimize bias. Have slides evaluated by a board-certified veterinary pathologist. |
Quantitative Data Summary
Table 1: Hypothetical Biochemical Markers in a Study of Tosufloxacin-Induced Hepatotoxicity and the Protective Effect of an Antioxidant
This table is a template based on typical DILI studies and does not represent actual data for tosufloxacin.
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | TBIL (mg/dL) | MDA (nmol/mg protein) | GSH (µmol/g tissue) |
| Control | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 | 1.5 ± 0.3 | 8.5 ± 1.0 |
| Tosufloxacin | 250 ± 40 | 450 ± 60 | 300 ± 35 | 1.5 ± 0.4 | 4.8 ± 0.7 | 4.2 ± 0.8 |
| Tosufloxacin + Antioxidant | 120 ± 25 | 220 ± 30 | 200 ± 25 | 0.8 ± 0.2 | 2.5 ± 0.5 | 6.8 ± 0.9 |
Experimental Protocols
Induction of Hepatotoxicity in a Rat Model
This is a generalized protocol that may need to be optimized for tosufloxacin.
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
-
Grouping:
-
Group I: Control (vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group II: Tosufloxacin.
-
Group III: Tosufloxacin + Protective Agent.
-
Group IV: Protective Agent alone.
-
-
Dosing:
-
Administer tosufloxacin orally by gavage at a predetermined dose (a dose-finding study may be necessary) once daily for a specified period (e.g., 7, 14, or 28 days).
-
Administer the protective agent (e.g., N-acetylcysteine or silymarin) orally one hour before or concurrently with tosufloxacin.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in body weight, food/water intake, behavior).
-
Sample Collection:
-
At the end of the treatment period, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis.
-
Perfuse the liver with ice-cold saline and excise it.
-
A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology.
-
The remaining liver tissue should be snap-frozen in liquid nitrogen and stored at -80°C for analysis of oxidative stress markers.
-
Biochemical Analysis
-
Separate serum from the collected blood by centrifugation.
-
Analyze serum for ALT, AST, ALP, and TBIL levels using commercially available kits and an automated biochemical analyzer.
Histopathological Evaluation
-
Process the formalin-fixed liver tissues for paraffin embedding.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope for evidence of necrosis, inflammation, steatosis, and other pathological changes.
Visualizations
Caption: Experimental workflow for investigating tosufloxacin-induced hepatotoxicity.
Caption: Postulated signaling pathway for tosufloxacin-induced hepatotoxicity.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Oxidative Stress and Antioxidants in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemically and pharmacologically induced liver toxicity models in experimental animals and observed changes: Chemically and pharmacologically induced liver toxicity models | Rats [ratsjournal.com]
- 8. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 10. ICI Journals Master List [journals.indexcopernicus.com]
- 11. Clinical and Histopathologic Features of Fluoroquinolone-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Oxidative stress in the liver and biliary tract diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidants in liver health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of Tosufloxacin and Levofloxacin Against Penicillin-Resistant Streptococcus pneumoniae (PRSP)
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two fluoroquinolone antibiotics, Tosufloxacin and Levofloxacin, against Penicillin-Resistant Streptococcus pneumoniae (PRSP). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these antimicrobial agents.
Quantitative Data Summary
The in vitro activities of Tosufloxacin and Levofloxacin against various strains of Streptococcus pneumoniae, categorized by their susceptibility to penicillin, are summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested isolates.
| Antibiotic | Penicillin Susceptibility | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Levofloxacin | Susceptible | 101 | 0.5 | 1 | [1] |
| Intermediate | 51 | 0.5 | 1 | [1] | |
| Resistant | 53 | 0.5 | 1 | [1] | |
| Tosufloxacin | Susceptible (PSSP) | Not Specified | Not Specified | 0.25 | |
| Intermediate (PISP) | Not Specified | Not Specified | 0.25 | ||
| Resistant (PRSP) | Not Specified | Not Specified | 0.25 |
Note: Data for Tosufloxacin MIC50 was not available in the reviewed literature. All S. pneumoniae strains, including PRSP, were reported to be susceptible to Levofloxacin at ≤ 1.56 µg/mL in one study[2].
Experimental Protocols
The methodologies for determining the Minimum Inhibitory Concentrations (MICs) cited in this guide are based on standardized agar dilution techniques.
Agar Dilution Method
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The general protocol is as follows:
-
Preparation of Antimicrobial Solutions: Stock solutions of Tosufloxacin and Levofloxacin are prepared at known concentrations. A series of twofold dilutions are then made to achieve the desired final concentrations for testing.
-
Preparation of Agar Plates: Mueller-Hinton agar supplemented with 5% sheep blood is prepared and sterilized. The appropriate volume of each antimicrobial dilution is added to the molten agar to achieve the final target concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Pure cultures of Streptococcus pneumoniae isolates are grown on a suitable agar medium. Colonies are then suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is often further diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates containing the different antibiotic concentrations. A multipoint inoculator is typically used to deliver a precise volume of each isolate suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Mechanism of Action and Signaling Pathway
Both Tosufloxacin and Levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[3][4][5]. These enzymes are critical for DNA replication, repair, and recombination in bacteria.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for the decatenation (separation) of daughter chromosomes following DNA replication.
The inhibition of these enzymes by fluoroquinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome. This DNA damage triggers a cascade of events, ultimately leading to cell death.
Experimental Workflow
The following diagram illustrates the typical workflow for comparing the in vitro efficacy of antimicrobial agents against bacterial isolates.
Conclusion
Based on the available in vitro data, both Tosufloxacin and Levofloxacin demonstrate potent activity against Penicillin-Resistant Streptococcus pneumoniae. The MIC90 values suggest that Tosufloxacin may be more potent than Levofloxacin against PRSP isolates. However, a direct comparison of MIC50 values and data from a broader range of studies, including in vivo models, are necessary for a more comprehensive assessment of their comparative efficacy. The mechanism of action for both drugs is well-established and targets essential enzymes in bacterial DNA replication, leading to bactericidal activity.
References
- 1. In-vitro bacteriostatic activity of levofloxacin and three other fluoroquinolones against penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro activities of levofloxacin and other antibiotics against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptococcus pneumoniae DNA gyrase and topoisomerase IV: overexpression, purification, and differential inhibition by fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Contribution of topoisomerase IV and DNA gyrase mutations in Streptococcus pneumoniae to resistance to novel fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tosufloxacin and Ciprofloxacin in a Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluoroquinolone antibiotics Tosufloxacin and Ciprofloxacin, with a focus on their potential efficacy in treating sepsis. Due to a lack of direct head-to-head studies in established in-vivo sepsis models, this comparison relies on in-vitro antimicrobial activity data and available in-vivo study protocols for each compound, highlighting the need for further direct comparative research.
Executive Summary
Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection. Broad-spectrum antibiotics are a cornerstone of sepsis management. This guide examines the profiles of two fluoroquinolones, Tosufloxacin and Ciprofloxacin. While both exhibit potent bactericidal activity, available data suggests differences in their spectrum of activity. In-vitro studies demonstrate that Tosufloxacin has potent activity against a wide range of bacteria, including some Gram-positive and anaerobic bacteria that may be less susceptible to Ciprofloxacin. However, Ciprofloxacin has been more extensively studied in in-vivo sepsis models, providing a framework for its application in this critical condition. The absence of direct comparative in-vivo sepsis studies necessitates a careful evaluation of the existing in-vitro data alongside the available, albeit separate, in-vivo experimental evidence.
In-Vitro Antimicrobial Activity
The following tables summarize the in-vitro activity of Tosufloxacin and Ciprofloxacin against key sepsis-causing pathogens, as determined by Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater potency.
Table 1: In-Vitro Activity (MIC90, µg/mL) of Tosufloxacin vs. Ciprofloxacin Against Gram-Negative Bacteria
| Organism | Tosufloxacin | Ciprofloxacin |
| Pseudomonas aeruginosa | 1.0 | 2.0 |
| Enterobacteriaceae (Nalidixic acid-susceptible) | ≤0.25 | ≤0.25 |
| Enterobacteriaceae (Nalidixic acid-resistant) | ≥4.0 | ≥4.0 |
Data sourced from in-vitro studies comparing multiple fluoroquinolones.[1]
Table 2: In-Vitro Activity (MIC90, µg/mL) of Tosufloxacin vs. Ciprofloxacin Against Gram-Positive Bacteria
| Organism | Tosufloxacin | Ciprofloxacin |
| Staphylococcus aureus (Ciprofloxacin-susceptible) | 0.016 | 0.5 |
| Enterococcus faecalis | Not Available | 2.0 |
Data sourced from in-vitro studies comparing multiple fluoroquinolones.[1]
Experimental Protocols: Murine Sepsis Model
While direct comparative in-vivo sepsis data is unavailable, the following protocol for a murine cecal ligation and puncture (CLP) model, which has been used to evaluate Ciprofloxacin, serves as a standard for future comparative studies.
Objective: To induce polymicrobial sepsis in mice to evaluate the efficacy of antimicrobial agents.
Animals: Swiss mice.
Methodology:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve, ensuring intestinal continuity is maintained.
-
The ligated cecum is punctured once or twice with an 18-gauge needle.
-
A small amount of fecal content is extruded to induce peritonitis.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
-
Fluid Resuscitation: Post-surgery, animals receive subcutaneous fluid resuscitation.
-
Antimicrobial Administration:
-
The experimental group receives Ciprofloxacin (or Tosufloxacin in a comparative study) at a specified dose and frequency (e.g., every 8 hours for 3 days).
-
The control group receives a saline solution.
-
-
Endpoint Monitoring:
-
Survival Rate: Monitored over a defined period (e.g., 7 days).
-
Bacterial Clearance: Blood and peritoneal fluid cultures are collected at specified time points to determine bacterial load.
-
Inflammatory Markers: Plasma and peritoneal fluid levels of cytokines (e.g., TNF-α, IL-6) and endotoxin are measured.
-
This protocol is based on a study evaluating the impact of antibiotics in a murine sepsis model.[2]
Caption: Experimental workflow for a murine CLP sepsis model.
Mechanism of Action: A Shared Pathway
Both Tosufloxacin and Ciprofloxacin are fluoroquinolones that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.
Caption: Mechanism of action for fluoroquinolones.
Discussion and Future Directions
The available in-vitro data suggests that Tosufloxacin may offer broader coverage against certain Gram-positive pathogens compared to Ciprofloxacin. This could be advantageous in sepsis cases where the causative organism is unknown or in polymicrobial infections. However, the extensive clinical experience and established pharmacokinetic/pharmacodynamic profiles of Ciprofloxacin in severe infections, including sepsis, are significant advantages.
The critical gap in the current knowledge is the absence of direct, head-to-head in-vivo studies in a sepsis model. Such studies are essential to:
-
Compare the in-vivo efficacy of Tosufloxacin and Ciprofloxacin in improving survival rates.
-
Evaluate their relative effectiveness in bacterial clearance from the bloodstream and tissues.
-
Assess their impact on the host inflammatory response during sepsis.
Future research should prioritize conducting such direct comparative studies using standardized sepsis models, like the CLP model detailed above. This will provide the necessary evidence to guide clinical decision-making and potentially identify patient populations that may benefit more from one agent over the other in the context of sepsis.
Conclusion
Based on current evidence, both Tosufloxacin and Ciprofloxacin are potent fluoroquinolones with the potential for use in sepsis treatment. The choice between these agents may depend on the suspected or confirmed pathogen and local antimicrobial resistance patterns. The superior in-vitro activity of Tosufloxacin against certain Gram-positive bacteria is noteworthy. However, without direct in-vivo comparative data in a sepsis model, recommendations for the preferential use of one agent over the other in this setting cannot be definitively made. Further research is imperative to elucidate the comparative in-vivo efficacy of these two important antibiotics in the fight against sepsis.
References
Validating the antibacterial activity of Tosufloxacin hydrochloride against macrolide-resistant S. pneumoniae
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of macrolide-resistant Streptococcus pneumoniae (MRSP) poses a significant challenge to the effective treatment of community-acquired respiratory tract infections. This guide provides a comparative analysis of the antibacterial activity of Tosufloxacin hydrochloride against MRSP, supported by available in vitro data. We will delve into the primary mechanisms of macrolide resistance, present a comparison of Minimum Inhibitory Concentrations (MICs), and provide detailed experimental protocols for validation.
Understanding Macrolide Resistance in S. pneumoniae
Macrolide resistance in S. pneumoniae is predominantly mediated by two main mechanisms:
-
Ribosomal Methylation: This high-level resistance is primarily due to the acquisition of the erm(B) gene, which encodes a methyltransferase. This enzyme modifies the 23S rRNA component of the 50S ribosomal subunit, reducing the binding affinity of macrolides, lincosamides, and streptogramin B (MLSB phenotype).[1][2][3][4] Strains carrying the erm(B) gene typically exhibit high MICs to macrolides, often ≥256 µg/mL.[2][4]
-
Active Efflux: This mechanism involves the acquisition of the mef (macrolide efflux) gene, most commonly mef(E), which is part of the mef(E)/mel operon.[5][6] This operon codes for an efflux pump that actively transports 14- and 15-membered macrolides out of the bacterial cell.[5][6] This typically results in low- to moderate-level resistance (M phenotype) with macrolide MICs ranging from 1 to 16 µg/mL.[2]
Comparative In Vitro Activity: Tosufloxacin vs. Macrolides
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Tosufloxacin and commonly used macrolides against S. pneumoniae, including macrolide-resistant strains. It is important to note that this data is compiled from multiple studies, and direct head-to-head comparative studies are limited.
Table 1: MIC of Tosufloxacin against S. pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Tosufloxacin | 0.25 |
(Data sourced from a study on clinical isolates from otolaryngological infections)[7]
Table 2: MIC of Macrolides against Macrolide-Resistant S. pneumoniae
| Macrolide | Resistance Genotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Erythromycin | erm(B) | >64 | ||
| Clarithromycin | erm(B) | >64 | ||
| Azithromycin | erm(B) | >64 | ||
| Erythromycin | mef(A) | 1 | 4 | |
| Clarithromycin | mef(A) | 2 | 8 | |
| Azithromycin | mef(A) | 4 | 16 |
(Data synthesized from multiple studies on macrolide-resistant S. pneumoniae)[8]
Table 3: Comparative MIC₉₀ Values (µg/mL)
| Organism | Tosufloxacin | Erythromycin | Clarithromycin | Azithromycin |
| S. pneumoniae (General Isolates) | 0.25[7] | - | - | - |
| Macrolide-Resistant S. pneumoniae (erm(B)) | - | >64[8] | >64[8] | >64[8] |
| Macrolide-Resistant S. pneumoniae (mef(A)) | - | 4[8] | 8[8] | 16[8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11]
1. Preparation of Bacterial Inoculum: a. Subculture S. pneumoniae isolates on a suitable agar medium (e.g., Mueller-Hinton agar with 5% sheep blood) and incubate at 35-37°C in a CO₂-enriched atmosphere for 18-24 hours. b. Select several morphologically similar colonies and suspend them in a sterile broth (e.g., Mueller-Hinton broth). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions: a. Prepare stock solutions of this compound and comparator macrolide antibiotics in a suitable solvent as recommended by the manufacturer. b. Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35-37°C for 20-24 hours in ambient air.
4. Interpretation of Results: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. b. Read the plates visually or using a microplate reader.
Visualizing the Pathways
Macrolide Resistance Mechanisms in S. pneumoniae
Caption: Mechanisms of macrolide resistance in S. pneumoniae.
Tosufloxacin's Mechanism of Action
Caption: Inhibition of DNA replication by Tosufloxacin.
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC testing.
References
- 1. mjima.org [mjima.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Antimicrobial activities of tosufloxacin against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella branhamella catarrhalis isolated from otolaryngological infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase in Pneumococcus Macrolide Resistance, United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broth microdilution susceptibility: Topics by Science.gov [science.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Cross-resistance analysis of Tosufloxacin with other third-generation fluoroquinolones.
This guide provides a comprehensive comparison of tosufloxacin's performance against other third-generation fluoroquinolones, with a focus on cross-resistance patterns. The information is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data.
Introduction to Fluoroquinolone Resistance
Fluoroquinolones are a critical class of broad-spectrum antibiotics that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1] However, their extensive use has led to the emergence of resistant strains, often exhibiting cross-resistance to multiple drugs within the same class.[2][3] Resistance primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[4][5] Additionally, overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, contributes significantly to reduced susceptibility.[6][7] Understanding the cross-resistance profile of a specific fluoroquinolone like tosufloxacin is crucial for predicting its efficacy against resistant pathogens and guiding clinical use.
Comparative In Vitro Activity
Tosufloxacin has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[2][8][9] Its efficacy, particularly against Gram-positive cocci, is often comparable or superior to older fluoroquinolones like ciprofloxacin.[2] However, as with other fluoroquinolones, its activity can be compromised by existing resistance mechanisms.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tosufloxacin compared to other third-generation fluoroquinolones against various bacterial isolates, including those with known resistance mechanisms. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC₅₀ and MIC₉₀ (µg/mL) of Tosufloxacin and Other Fluoroquinolones against Selected Bacterial Species
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ | Reference(s) |
| Staphylococcus aureus (Methicillin-Susceptible) | Tosufloxacin | 0.063 | 0.063 | [8] |
| Ciprofloxacin | - | - | ||
| Levofloxacin | - | - | ||
| Moxifloxacin | - | - | ||
| Staphylococcus aureus (Methicillin-Resistant) | Tosufloxacin | - | >16.0 | [8] |
| Ciprofloxacin | - | - | ||
| Levofloxacin | - | - | ||
| Moxifloxacin | - | - | ||
| Streptococcus pneumoniae | Tosufloxacin | - | 0.5 | [2] |
| Ciprofloxacin | - | - | ||
| Levofloxacin | - | - | ||
| Sparfloxacin | ≥16 | 128 | [4][10] | |
| Pseudomonas aeruginosa | Tosufloxacin | 0.5 | 2.0 | [8] |
| Ciprofloxacin | - | - | ||
| Levofloxacin | - | - | ||
| Moxifloxacin | - | - | ||
| Pseudomonas aeruginosa (Resistant) | Tosufloxacin | 4.0 | >16.0 | [8] |
| Ciprofloxacin | - | - | ||
| Levofloxacin | - | - | ||
| Moxifloxacin | - | - | ||
| Bacteroides fragilis group | Tosufloxacin | - | 1.56 | [9] |
| Moxifloxacin | 2 | 32 | [11][12] |
Note: A hyphen (-) indicates that specific comparative data was not available in the cited sources.
Table 2: Impact of gyrA and parC Mutations on Fluoroquinolone MICs (µg/mL) in Streptococcus pneumoniae
| Strain Type | Mutation(s) | Ciprofloxacin MIC | Sparfloxacin MIC | Reference(s) |
| Wild-Type | None | Low | Low | [4][5] |
| Low-Level Resistant | parC (e.g., S79F) | 8-16 | - | [5] |
| High-Level Resistant | parC (e.g., S79F) + gyrA (e.g., S81F) | 32-128 | 16-64 | [4][5] |
| High-Level Resistant | Multiple gyrA and parC mutations | - | 128 | [4][10] |
Note: Specific MIC data for tosufloxacin against strains with defined mutations was limited in the reviewed literature.
Mechanisms of Cross-Resistance
Cross-resistance between tosufloxacin and other third-generation fluoroquinolones is primarily governed by the same underlying molecular mechanisms.
Target Site Mutations (gyrA and parC)
Mutations in the QRDR of gyrA and parC alter the target enzymes, reducing their affinity for fluoroquinolones.[4][5][13] A single mutation in parC often confers low-level resistance, while additional mutations in gyrA are typically required for high-level resistance.[5] The specific amino acid substitutions can have differential effects on the activity of various fluoroquinolones, but generally, a strain resistant to one fluoroquinolone due to target site mutations will exhibit decreased susceptibility to others, including tosufloxacin.
Efflux Pump Overexpression
Bacteria can actively expel fluoroquinolones through multidrug resistance (MDR) efflux pumps.[6][7] In Gram-negative bacteria, the AcrAB-TolC system is a major contributor to fluoroquinolone resistance, while in Pseudomonas aeruginosa, the MexAB-OprM system is prominent.[14][15] The expression of these pumps is tightly regulated by a network of transcriptional activators and repressors such as MarA, SoxS, and Rob.[14][16][17] Overexpression of these pumps leads to a general decrease in intracellular drug concentration, affecting all fluoroquinolones that are substrates for the pump.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of tosufloxacin and other fluoroquinolones is typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of each fluoroquinolone are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Protocol:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of a fluoroquinolone incorporated into Mueller-Hinton agar.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for broth microdilution.
-
Inoculation: A standardized volume of the bacterial suspension (approximately 1-2 µL) is spotted onto the surface of each agar plate, delivering a final inoculum of approximately 10⁴ CFU/spot.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.
Workflow for Assessing Cross-Resistance
The determination of cross-resistance involves a systematic comparison of the susceptibility of bacterial isolates to different antibiotics.
-
Isolate Selection: A panel of bacterial isolates is selected, including both wild-type (susceptible) strains and strains with known or suspected resistance to at least one fluoroquinolone.
-
MIC Determination: The MICs of tosufloxacin and other comparator third-generation fluoroquinolones are determined for all isolates in the panel using a standardized method (e.g., broth microdilution).
-
Data Analysis: The MIC values are compared across the different antibiotics for each isolate. Cross-resistance is indicated when an isolate with elevated MICs to one fluoroquinolone also shows elevated MICs to other fluoroquinolones.
-
Molecular Characterization (Optional but Recommended): For resistant isolates, molecular techniques such as PCR and DNA sequencing are used to identify mutations in the gyrA and parC genes. Quantitative real-time PCR (qRT-PCR) can be used to assess the expression levels of efflux pump genes.[18]
-
Correlation of Phenotype and Genotype: The observed resistance phenotypes (MIC values) are correlated with the identified resistance genotypes (mutations and/or efflux pump overexpression) to establish the mechanisms of cross-resistance.
Visualizations
Caption: Workflow for assessing cross-resistance.
Caption: Key mechanisms of cross-resistance.
Caption: Efflux pump regulatory pathway.
Conclusion
Tosufloxacin demonstrates potent antibacterial activity, but like other third-generation fluoroquinolones, its efficacy is subject to established resistance mechanisms. Cross-resistance with other fluoroquinolones is common and is primarily driven by mutations in the gyrA and parC genes and the overexpression of multidrug efflux pumps. The presence of these resistance mechanisms in a bacterial isolate is a strong predictor of reduced susceptibility to tosufloxacin. Therefore, a thorough understanding of local resistance patterns and, where possible, molecular characterization of resistant isolates are essential for the effective clinical application of tosufloxacin and other fluoroquinolones.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro activity of tosufloxacin, a new quinolone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 4. Sparfloxacin resistance in clinical isolates of Streptococcus pneumoniae: involvement of multiple mutations in gyrA and parC genes [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between mutations in parC and gyrA of clinical isolates of Streptococcus pneumoniae and resistance to ciprofloxacin and grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Moxifloxacin resistance is prevalent among Bacteroides and Prevotella species in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 14. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efflux Mechanisms – The Center for Antibiotic Discovery and Resistance [antibiotics.oucreate.com]
- 16. researchgate.net [researchgate.net]
- 17. irl.umsl.edu [irl.umsl.edu]
- 18. journals.asm.org [journals.asm.org]
A comparative study of the safety profiles of Tosufloxacin and other quinolones.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of Tosufloxacin and other prominent quinolone antibiotics, including Levofloxacin, Moxifloxacin, and Ciprofloxacin. The information is curated from a range of clinical trials and scientific studies to support research and drug development efforts. This document presents quantitative data on adverse events, details of experimental protocols for safety assessment, and a visualization of a key toxicity pathway.
Comparative Analysis of Adverse Drug Reactions
The following table summarizes the incidence of common adverse drug reactions (ADRs) associated with Tosufloxacin and other quinolones as reported in various clinical studies. It is important to note that the rates of ADRs can vary depending on the patient population, underlying conditions, and study design.
| Adverse Drug Reaction | Tosufloxacin (%) | Levofloxacin (%) | Moxifloxacin (%) | Ciprofloxacin (%) |
| Gastrointestinal | ||||
| Nausea | 4.3[1] | 7.6[2] | 6.8[3] | 5.2 |
| Diarrhea | 3.4[1] | 5.0 | 4.9[3] | 2.3 |
| Vomiting | 4.3[1] | 2.5 | 1.8[3] | 2.0 |
| Abdominal Pain | - | 2.5 | 2.0[4] | 1.7 |
| Central Nervous System | ||||
| Dizziness | - | 8.2[2] | 2.8[3] | 1.1 |
| Headache | - | 7.6[2] | 1.9[3] | 1.2 |
| Insomnia | - | 12.6[2] | - | 2.3 |
| Dermatological | ||||
| Rash | - | 1.7 | 0.4[4] | 1.1 |
| Pruritus | - | 1.1 | - | 0.8 |
| Musculoskeletal | ||||
| Arthralgia | 0.9 (mild and resolved rapidly)[1] | 8.0[2] | 0.05 - <1[4] | - |
| Other | ||||
| Vaginitis | - | 1.5 | - | - |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative trials in all cases. The incidence of adverse events can be influenced by the patient population and the indication for which the antibiotic is prescribed.
Experimental Protocols for Safety Assessment
In Vitro Hepatotoxicity Assessment
Objective: To evaluate the potential for drug-induced liver injury (DILI) of quinolone antibiotics.
Methodology:
-
Cell Culture: Primary human hepatocytes or immortalized human liver cell lines (e.g., HepG2, HepaRG) are cultured in appropriate media.[5][6] For more physiologically relevant data, 3D spheroid cultures may be utilized to maintain long-term hepatocyte-specific functions.[7]
-
Compound Exposure: Cells are treated with a range of concentrations of the test quinolone and control compounds (positive and negative controls) for a specified duration (e.g., 24, 48, 72 hours).
-
Assessment of Cytotoxicity: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) leakage into the culture medium.
-
Mechanistic Endpoints: To investigate the mechanisms of toxicity, various parameters can be assessed, including:
-
Mitochondrial function: Assessed by measuring mitochondrial membrane potential (e.g., using JC-1 dye) or ATP levels. The glucose/galactose assay can be used to specifically detect mitochondrial impairment.[7]
-
Oxidative stress: Measured by quantifying reactive oxygen species (ROS) production (e.g., using DCFH-DA dye).
-
Apoptosis: Detected by measuring caspase-3/7 activity or using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Steatosis (Fat Accumulation): Visualized by staining with Oil Red O or Nile Red.
-
-
Data Analysis: The concentration-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) for each endpoint. These values are then compared to the expected clinical plasma concentrations of the drug to assess the risk of hepatotoxicity.
In Vitro Cardiotoxicity Assessment (hERG Assay)
Objective: To assess the potential of a quinolone to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene is used.[8]
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring hERG channel currents.[8][9]
-
Cells are patched with a microelectrode, and the membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.[9]
-
The test quinolone is perfused at various concentrations, and the effect on the hERG current is recorded.
-
-
Automated Patch-Clamp Systems: High-throughput screening can be performed using automated patch-clamp platforms like the QPatch or SyncroPatch.[8]
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. An IC50 value is then determined from the concentration-response curve. This value is compared with the unbound peak plasma concentration of the drug to determine the safety margin.
In Vitro Phototoxicity Assessment (OECD Test Guideline 432)
Objective: To identify the phototoxic potential of a quinolone upon exposure to light.
Methodology:
-
Principle: This test is based on the comparison of the cytotoxicity of a substance in the presence and absence of exposure to a non-cytotoxic dose of simulated solar light.
-
Cell Line: The Balb/c 3T3 mouse fibroblast cell line is typically used.
-
Procedure:
-
Cells are incubated with a range of concentrations of the test quinolone for a short period (e.g., 1 hour).
-
Two sets of plates are prepared. One set is exposed to a controlled dose of UVA radiation, while the other set is kept in the dark.
-
After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.
-
-
Cytotoxicity Measurement: Cell viability is determined using the Neutral Red Uptake (NRU) assay. Neutral Red is a vital dye that accumulates in the lysosomes of viable cells. The amount of dye extracted from the cells is proportional to the number of viable cells.
-
Data Analysis: The IC50 values are determined for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is then calculated by dividing the IC50 without irradiation by the IC50 with irradiation. A PIF greater than a certain threshold (e.g., 5) indicates a potential for phototoxicity.
Signaling Pathway Visualization
Quinolone-Induced Tendinopathy
Fluoroquinolone-associated tendinopathy is a serious adverse effect, with the Achilles tendon being the most commonly affected.[10] The underlying mechanism is multifactorial and not fully elucidated, but it is thought to involve oxidative stress, altered matrix metalloproteinase (MMP) expression, and direct toxic effects on tenocytes.
Caption: Proposed signaling pathway of fluoroquinolone-induced tendinopathy.
This guide is intended for informational purposes for a scientific audience and should not be used for clinical decision-making. The safety profile of any drug should be evaluated in the context of its intended use and the specific patient population.
References
- 1. Safety profile of pediatric tosufloxacin - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 2. Clinical assessment of tosufloxacin tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation of HPLC methods for the simultaneous analysis of Tosufloxacin and other fluoroquinolones
A Comparative Guide to Validated HPLC Methods for the Simultaneous Analysis of Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
The following sections present the experimental protocols and quantitative validation data from three published HPLC methods. These methods have been selected for their robustness and detailed validation in accordance with ICH guidelines.
Method 1: Simultaneous Determination of Eight Fluoroquinolones by RP-HPLC with UV Detection
This method, developed by Toujani et al. (2023), allows for the simultaneous quantification of eight fluoroquinolones: Enoxacin, Norfloxacin, Ciprofloxacin, Levofloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin, and Marbofloxacin.[1]
Experimental Protocol
-
Instrumentation: Agilent 1200 series HPLC system with a Diode-Array Detector (DAD).[1]
-
Column: Chromolith® RP-18 endcapped column (150 × 4.6 mm).[1]
-
Mobile Phase: A mixture of acetonitrile and 15 mM phosphate buffer (pH 5.5) in a ratio of 13:87 (v/v).[1]
-
Flow Rate: 2 mL/min.[1]
-
Detection: UV detection at 280 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 25 °C.[1]
-
Sample Preparation: Standard stock solutions of the fluoroquinolones were prepared in HPLC-grade water at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with the mobile phase.[1]
Quantitative Validation Data
| Parameter | Enoxacin | Norfloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin | Enrofloxacin | Sparfloxacin | Marbofloxacin |
| Retention Time (min) | 2.5 | 3.1 | 3.8 | 4.5 | 5.4 | 6.5 | 8.2 | 9.5 |
| Linearity Range (µg/mL) | 15 - 35 | 15 - 35 | 15 - 35 | 15 - 35 | 15 - 35 | 15 - 35 | 15 - 35 | 15 - 35 |
| Correlation Coefficient (r²) | ≥ 0.996 | ≥ 0.996 | ≥ 0.996 | ≥ 0.996 | ≥ 0.996 | ≥ 0.996 | ≥ 0.996 | ≥ 0.996 |
| Accuracy (% Recovery) | 98.01 - 101.62 | 98.01 - 101.62 | 98.01 - 101.62 | 98.01 - 101.62 | 98.01 - 101.62 | 98.01 - 101.62 | 98.01 - 101.62 | 98.01 - 101.62 |
| Precision (% RSD) | < 2 | < 2 | < 2 | < 2 | < 2 | < 2 | < 2 | < 2 |
Method 2: Simultaneous Separation of Five Fluoroquinolones by Isocratic RP-HPLC
This method by Ravisankar et al. (2013) provides a rapid and simple isocratic RP-HPLC method for the separation of five fluoroquinolones: Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin, and Prulifloxacin.[2]
Experimental Protocol
-
Instrumentation: Shimadzu LC-20AT Prominence Liquid Chromatograph with a Shimadzu SPD-20A Prominence UV-Vis detector.[2]
-
Column: WELCHROM C18 Column (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A 50:50 (v/v) mixture of phosphate buffer (pH 6.8) and acetonitrile.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detection at 281 nm.[2]
-
Sample Preparation: A standard stock solution of Norfloxacin (1 mg/mL) was prepared in the mobile phase. Working solutions were prepared by diluting the stock solution.[2]
Quantitative Validation Data
| Parameter | Norfloxacin | Moxifloxacin | Enrofloxacin | Sparfloxacin | Prulifloxacin |
| Retention Time (min) | 2.940 | 3.363 | 3.790 | 4.013 | 7.520 |
| Linearity Range (µg/mL) | 2 - 10 | 2 - 10 | 2 - 10 | 2 - 10 | 2 - 10 |
| LOD (µg/mL) | 0.1491 | - | - | - | - |
| LOQ (µg/mL) | 0.4519 | - | - | - | - |
| Accuracy (% Recovery) | 99.03 - 100.36 | - | - | - | - |
| Precision (% RSD) | < 2 | - | - | - | - |
Method 3: Simultaneous Determination of Four Fluoroquinolones by HPLC with Dual Wavelength Fluorescence Detection
This highly sensitive method developed by Al-Fuady et al. (2022) is for the simultaneous determination of Norfloxacin (NOR), Ciprofloxacin (CIP), Levofloxacin (LEVO), and Moxifloxacin (MOXI) in human plasma.[3]
Experimental Protocol
-
Instrumentation: HPLC system with a dual-wavelength fluorescence detector.[3]
-
Mobile Phase: Gradient elution (details not specified in the abstract).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 μl.[3]
-
Detection:
-
Sample Preparation: Plasma samples were deproteinized using methanol.[3]
Quantitative Validation Data
| Parameter | Norfloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Linearity Range (µg/mL) | 0.05 - 15 | 0.05 - 10 | 0.05 - 15 | 0.10 - 10 |
| LOD (µg/mL) | 0.0071 | 0.0080 | 0.0074 | 0.0171 |
| Accuracy (% Recovery) | 92.5 - 105.4 | 92.5 - 105.4 | 92.5 - 105.4 | 92.5 - 105.4 |
| Precision (% RSD) | < 6 | < 6 | < 6 | < 6 |
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for the simultaneous analysis of fluoroquinolones, based on the principles outlined in the referenced studies and ICH guidelines.
Caption: General workflow for HPLC method validation.
Conclusion
The presented HPLC methods offer a range of options for the simultaneous analysis of multiple fluoroquinolones. Method 1 provides a comprehensive analysis of eight fluoroquinolones with UV detection.[1] Method 2 offers a simpler, isocratic approach for five fluoroquinolones.[2] Method 3 demonstrates the high sensitivity that can be achieved with fluorescence detection for the analysis of four fluoroquinolones in a complex matrix like plasma.[3]
Researchers aiming to develop a method for the simultaneous analysis of Tosufloxacin with other fluoroquinolones can utilize the experimental conditions and validation parameters from these studies as a starting point. Key considerations for method development will include the selection of an appropriate column and mobile phase to achieve adequate separation, as well as the optimization of detection parameters to ensure sufficient sensitivity. A thorough validation process, following the workflow outlined above, is crucial to ensure the reliability and accuracy of the analytical results.
References
Comparative analysis of Tosufloxacin's effect on gut microbiota versus other antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating use of broad-spectrum antibiotics has intensified concerns regarding their collateral effects on the human gut microbiota. This guide provides a comparative analysis of the impact of tosufloxacin, a fluoroquinolone antibiotic, on the gut microbiome versus other commonly prescribed antibiotic classes. The information is compiled from preclinical and clinical studies to support research and drug development efforts in mitigating antibiotic-induced dysbiosis.
Executive Summary
Antibiotic-induced alterations to the gut microbiota can lead to reduced microbial diversity, shifts in community composition, and an increased risk of opportunistic infections and long-term health consequences. Fluoroquinolones, including tosufloxacin, are known to have a significant impact on the gut microbiome. This guide synthesizes available data to compare these effects with those of other major antibiotic classes, such as β-lactams.
Comparative Data on Gut Microbiota Alterations
The following tables summarize quantitative data from various studies, offering a comparative view of the effects of different antibiotics on the gut microbiota.
Table 1: Impact of Tosufloxacin on Gut Microbiota in a Murine Model
| Parameter | Control Group | Tosufloxacin-Treated Group (300 mg/kg) | Key Findings |
| Alpha Diversity | Significant differences in bacterial composition observed.[1][2][3] | ||
| Shannon Index | Not Reported | Not Reported | |
| Chao1 Index | Not Reported | Not Reported | |
| Beta Diversity | Significant differences in bacterial composition between control and treated groups.[1][2][3] | ||
| Key Taxa Changes | Alterations in anxiety-like behaviors and memory recall dysregulation were observed, suggesting a link between gut microbiota changes and neurobehavior.[1][2][3] |
Source: Adapted from studies on early-life tosufloxacin administration in mice.[1][2][3]
Table 2: Comparative Effects of Fluoroquinolones and β-Lactam Antibiotics on Human and Murine Gut Microbiota
| Antibiotic Class | Key Effects on Gut Microbiota | Supporting Evidence |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin) | - Significant reduction in alpha and beta diversity.[4][5] - Profound and rapid loss of gut microbial diversity.[6] - Increased relative abundance of Proteobacteria.[7] - High concentrations in feces lead to a severe impact. - Can induce long-term alterations in the microbiome.[8] - Associated with an increased risk of Clostridioides difficile associated diarrhea (CDAD).[7] | - Studies in mice showed that a 4-day exposure to levofloxacin significantly reduced gut bacteria diversity.[4][5] - Human studies have shown that fluoroquinolones are potent inducers of alterations in gut microbiome composition. - Moxifloxacin has been shown to result in significant changes in the fecal microbiota.[9] |
| β-Lactams (e.g., Ampicillin, Cephalosporins, Meropenem) | - Reduction in alpha and beta diversity.[4][5] - Increase in the relative abundance of Proteobacteria, particularly Enterobacteriaceae.[7] - Effects on the total gut microbiota can be similar among different β-lactams.[7] - Can lead to an overgrowth of opportunistic pathogens. | - A study comparing β-lactams and fluoroquinolones found that both antibiotic classes reduce beneficial bacteria and lead to an increase in opportunistic pathogens.[7] - Short-term treatment with meropenem, cefoperazone/sulbactam, and aztreonam in mice led to significant changes in the intestinal flora.[4][5] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are summaries of key experimental protocols from the cited literature.
Protocol 1: Early-Life Tosufloxacin Administration in Mice
-
Objective: To analyze the later effects of developmental administration of tosufloxacin on growth rate, neurobehavior, and gut microbiota in mice.[1][2][3]
-
Animal Model: Male C57BL/6J mice.[3]
-
Antibiotic Administration: Tosufloxacin tosilate hydrate (TFLX) was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period (4–6 weeks of age) or adulthood (8–10 weeks of age).[1][2][3]
-
Microbiota Analysis: Fecal samples were collected from the rectum of mice at 12 weeks of age. 16S rRNA gene sequencing was performed to analyze the bacterial composition.[1][2][3]
-
Behavioral Analysis: Behavioral tests were conducted on 11–12-week-old mice to examine neurobehavioral effects.[1][2][3]
Protocol 2: Comparative Analysis of β-Lactams and Fluoroquinolones on Human Gut Microbiota
-
Objective: To compare the effects of three different antibiotic classes on the intestinal microbiome and the effects of alterations of the gut microbiome on C. difficile infection.[7]
-
Study Design: Analysis of fecal samples from healthy controls and individuals treated with either β-lactam antibiotics (Ampicillin/Sulbactam, cephalosporins) or fluoroquinolones.[7]
-
Microbiota Analysis: The study likely utilized 16S rRNA gene sequencing to assess the composition of the gut microbiota at both the DNA (total microbiota) and RNA (potentially active microbiota) levels.[7]
-
Statistical Analysis: Redundancy analysis (RDA) was used to model the differences in gut microbiota composition between the treatment groups and healthy controls.[7]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Investigating Antibiotic Effects on Gut Microbiota
References
- 1. Effects of early-life tosufloxacin tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice [jstage.jst.go.jp]
- 2. Effects of early-life tosufloxacin tosilate hydrate administration on growth rate, neurobehavior, and gut microbiota at adulthood in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of the Short-Term Use of Fluoroquinolone and β-Lactam Antibiotics on Mouse Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The varying effects of antibiotics on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of β-Lactam Antibiotics and Fluoroquinolones on Human Gut Microbiota in Relation to Clostridium difficile Associated Diarrhea | PLOS One [journals.plos.org]
- 8. Do antibiotics harm healthy gut bacteria? What to know [medicalnewstoday.com]
- 9. researchgate.net [researchgate.net]
The Synergistic Potential of Fluoroquinolone and β-Lactam Combinations: An Evaluative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of synergistic antibiotic combinations is a critical strategy in combating the rise of antimicrobial resistance. This guide evaluates the synergistic effects of fluoroquinolones when combined with β-lactam antibiotics against various bacterial pathogens. Due to a lack of available data on the specific combination of Tosufloxacin with β-lactam antibiotics, this document presents analogous data from in vitro studies involving other fluoroquinolones, such as ciprofloxacin and levofloxacin. The findings from these studies offer valuable insights into the potential synergistic interactions that could be explored for newer fluoroquinolones like Tosufloxacin.
This guide provides a comprehensive overview of the experimental data, detailed methodologies for synergy testing, and visual representations of experimental workflows to aid researchers in designing and interpreting their own studies.
Comparative Analysis of In Vitro Synergy
The synergistic activity of fluoroquinolone and β-lactam combinations has been investigated against several clinically significant bacteria. The following tables summarize the quantitative outcomes from various studies, primarily focusing on the percentage of isolates demonstrating synergy as determined by checkerboard and time-kill assays.
Table 1: Synergistic Effects of Ciprofloxacin and β-Lactams against Pseudomonas aeruginosa
| β-Lactam Antibiotic | Number of Isolates | Synergy Rate (%) | Experimental Method | Reference |
| Ceftazidime | 12 | 75% (for resistant strains) | Time-Kill Assay | [1] |
| Piperacillin | Not Specified | 20-50% | Not Specified | [2] |
Table 2: Synergistic Effects of Levofloxacin and β-Lactams against Various Pathogens
| β-Lactam Antibiotic | Pathogen | Number of Isolates | Synergy Rate (%) | Experimental Method | Reference | | --- | --- | --- | --- | --- | | Ceftriaxone | Streptococcus pneumoniae | 100 | 54% | Checkerboard Assay |[3] | | Cefotaxime | Streptococcus pneumoniae | 100 | 50% | Checkerboard Assay | | | Ceftazidime | Pseudomonas aeruginosa | Not Specified | Not Specified | Not Specified |[4] |
Experimental Protocols
The assessment of antibiotic synergy in vitro predominantly relies on two established methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard method is a widely used technique to evaluate the interaction between two antimicrobial agents.[5] It involves a two-dimensional dilution of the antibiotics in a microtiter plate to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.[5]
Protocol:
-
Prepare serial twofold dilutions of each antibiotic in a liquid growth medium.
-
In a 96-well microtiter plate, dispense the dilutions of antibiotic A along the x-axis and antibiotic B along the y-axis. This creates a "checkerboard" of wells with varying concentrations of both drugs.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 0.5 McFarland standard).[5]
-
Include control wells for each antibiotic alone to determine their individual MICs.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each combination, defined as the lowest concentration of the drugs that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpret the results based on the FIC index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4[6]
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotics over time.[7] It measures the rate of bacterial killing when exposed to single drugs and their combinations.
Protocol:
-
Prepare tubes or flasks containing a standard volume of broth with the desired concentrations of each antibiotic alone and in combination.
-
Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.[8]
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each antibiotic and combination.
-
Interpret the results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8]
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Potential Mechanisms of Synergy
The synergistic interaction between fluoroquinolones and β-lactams is thought to arise from their distinct mechanisms of action targeting different essential bacterial processes. β-lactam antibiotics inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis.[9] Fluoroquinolones, on the other hand, inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.[9]
The proposed mechanism for their synergy involves the initial damage to the bacterial cell wall by the β-lactam, which may facilitate the entry of the fluoroquinolone into the cell, thereby enhancing its access to its intracellular targets. This dual assault on critical cellular functions can lead to a more rapid and complete eradication of the bacteria than either agent alone.
Conclusion
While direct evidence for the synergistic effects of Tosufloxacin with β-lactam antibiotics is currently lacking in the published literature, the data from studies on other fluoroquinolones provide a strong rationale for investigating such combinations. The checkerboard and time-kill assays are robust methods for quantifying these interactions in vitro. The potential for synergy, particularly against resistant organisms, underscores the importance of continued research in this area. The experimental frameworks and comparative data presented in this guide are intended to support and inform future studies aimed at expanding our therapeutic arsenal against challenging bacterial infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. actascientific.com [actascientific.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do different drug classes work in treating Klebsiella pneumoniae infection? [synapse.patsnap.com]
Benchmarking the anti-persister activity of Tosufloxacin against other clinical drugs.
A comprehensive review of in vitro data highlights Tosufloxacin's potent efficacy in eradicating bacterial persister cells, outperforming several other clinical antibiotics against both Gram-positive and Gram-negative pathogens. This guide provides a comparative analysis of its activity, supported by experimental data and detailed protocols for researchers in drug development and microbiology.
Researchers have identified Tosufloxacin, a fluoroquinolone antibiotic, as a highly effective agent against bacterial persisters—dormant, drug-tolerant cells responsible for chronic and recurrent infections.[1][2][3][4] Studies comparing Tosufloxacin to other clinical drugs, including other fluoroquinolones, have consistently demonstrated its superior ability to clear persister populations of key pathogens such as Staphylococcus aureus and uropathogenic Escherichia coli.[1][3]
Comparative Efficacy Against Bacterial Persisters
In a screen of a clinical drug library, Tosufloxacin was identified as the most potent anti-persister agent against S. aureus, capable of completely eradicating persister cells within two days of in vitro exposure.[1][2][4] Its activity surpassed that of other identified compounds, including clinafloxacin, thiostrepton, doxycycline, and chlorosalicylanilide.[1] Similarly, in studies targeting uropathogenic E. coli persisters, Tosufloxacin, along with colistin, demonstrated the highest anti-persister activity, completely eliminating the persister population within three days, a feat not achieved by standard urinary tract infection (UTI) antibiotics.[3][5]
The enhanced anti-persister activity of Tosufloxacin is attributed to its unique chemical structure, specifically the presence of a 2,4-difluorophenyl group at the N-1 position of the quinolone nucleus.[1][2][4] This structural feature is shared with trovafloxacin, another fluoroquinolone with notable anti-persister activity, but is absent in less effective quinolones like ofloxacin, levofloxacin, and ciprofloxacin.[1][4]
Quantitative Comparison of Anti-Persister Activity
The following tables summarize the comparative bactericidal activity of Tosufloxacin and other antibiotics against persister cells from stationary phase cultures.
Table 1: Anti-Persister Activity against Staphylococcus aureus
| Drug (50 µM) | Day 1 (CFU/mL) | Day 2 (CFU/mL) | Day 4 (CFU/mL) |
| Tosufloxacin | 0 | 0 | 0 |
| Clinafloxacin | >10 | ~10 | ~10 |
| Thiostrepton | >100 | >100 | ~100 |
| Doxycycline | >106 | >106 | >106 |
| Chlorosalicylanilide | >106 | >106 | >106 |
| Data sourced from a study by Niu et al., 2015, where S. aureus persisters were enriched by ofloxacin treatment prior to exposure to the listed drugs.[1] |
Table 2: Anti-Persister Activity of Quinolones against S. aureus
| Drug (10 µM) | Day 1 (CFU/mL) | Day 2 (CFU/mL) | Day 3 (CFU/mL) |
| Tosufloxacin | ~103 | 0 | 0 |
| Trovafloxacin | ~104 | ~10 | 0 |
| Ofloxacin | ~107 | ~107 | ~107 |
| Levofloxacin | ~107 | ~107 | ~107 |
| Ciprofloxacin | ~107 | ~107 | ~107 |
| Data from Niu et al., 2015, illustrating the superior performance of fluoroquinolones containing the 2,4-difluorophenyl group.[1][4] |
Table 3: Anti-Persister Activity against Uropathogenic Escherichia coli (UTI89)
| Drug (50 µM) | Day 3 (CFU/mL) | Day 5 (CFU/mL) |
| Tosufloxacin | 0 | 0 |
| Colistin | 0 | 0 |
| Sarafloxacin | 0 | 0 |
| Moxifloxacin | 0 | 0 |
| Gatifloxacin | 0 | 0 |
| Sparfloxacin | >10 | 0 |
| Cephalosporin C | >100 | 0 |
| Neomycin | >100 | 0 |
| Dibekacin | >100 | 0 |
| Octodrine | >100 | 0 |
| Data from Niu et al., 2015, showcasing drugs that eradicated UPEC persisters.[3][5] |
Mechanism of Action and Bacterial Response
Fluoroquinolones, including Tosufloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[6][7] This action leads to DNA damage and ultimately cell death.[6] In persister cells, which are metabolically quiescent, the efficacy of many antibiotics is reduced. However, fluoroquinolones can still exert a bactericidal effect on these non-growing cells.[8]
Bacterial survival against fluoroquinolone-induced damage often involves the SOS response, a DNA repair pathway.[8][9] Studies have shown that in E. coli biofilms, tolerance to fluoroquinolones is dependent on a functional SOS response.[9] Interestingly, it has been observed that ofloxacin persisters induce DNA damage responses similar to non-persisters, with the critical need for DNA repair machinery arising after the antibiotic treatment has concluded.[8] This suggests a window of opportunity for therapeutic intervention.
Caption: Fluoroquinolone mechanism and bacterial persister response.
Experimental Protocols
The following is a generalized protocol for assessing the anti-persister activity of compounds, based on methodologies described in the cited literature.[1][10][11][12]
Preparation of Persister Cells
-
Bacterial Culture: Inoculate a single colony of the bacterial strain (e.g., S. aureus Newman, E. coli UTI89) into a suitable broth medium (e.g., Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth).
-
Stationary Phase Culture: Incubate the culture overnight (18-24 hours) at 37°C with shaking to reach the stationary phase, which is enriched with persister cells (Type I persisters).
-
(Optional) Persister Enrichment: To further enrich for persisters, the stationary phase culture can be treated with a bactericidal antibiotic (e.g., ofloxacin at 10 µg/mL for S. aureus) for a short period (e.g., 4 hours). Following treatment, cells are washed to remove the antibiotic.
Drug Exposure Assay
-
Preparation: Resuspend the prepared persister cells in a buffer solution (e.g., MOPS buffer or PBS) to minimize bacterial replication.
-
Drug Addition: Add the test compounds (e.g., Tosufloxacin, other antibiotics) to the persister cell suspension at the desired concentration (e.g., 10 µM or 50 µM).
-
Incubation: Incubate the mixtures at 37°C.
Quantification of Survival (Colony Forming Unit - CFU - Count)
-
Sampling: At predetermined time points (e.g., Day 1, 2, 3, 4), take aliquots from each drug treatment group.
-
Washing: Wash the cells by centrifugation and resuspension in a fresh buffer to remove the drug.
-
Serial Dilution and Plating: Perform serial dilutions of the washed cell suspension and plate onto agar plates (e.g., TSB or LB agar).
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours, or until colonies are visible. Count the number of colonies to determine the CFU/mL, which represents the number of viable bacteria.
Caption: Workflow for assessing anti-persister drug efficacy.
Conclusion and Future Directions
The compelling preclinical data strongly suggest that Tosufloxacin is a promising candidate for the treatment of persistent bacterial infections. Its ability to effectively eradicate persister cells, a key driver of antibiotic treatment failure, warrants further investigation. Future research should focus on evaluating the efficacy of Tosufloxacin in animal models of chronic and biofilm-associated infections to translate these in vitro findings into potential clinical applications.[1][2][4] Additionally, a deeper understanding of the specific molecular interactions between Tosufloxacin and its targets within persister cells could pave the way for the design of even more potent anti-persister therapeutics.
References
- 1. A Clinical Drug Library Screen Identifies Tosufloxacin as Being Highly Active against Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Anti-Persister Activity against Uropathogenic Escherichia coli from a Clinical Drug Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enhanced antibiotic resistance development from fluoroquinolone persisters after a single exposure to antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc Acetate Potentiates the Action of Tosufloxacin against Escherichia coli Biofilm Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for assessing single-cell persister recovery kinetics and physiology in Escherichia coli using spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. Persister Assays [bio-protocol.org]
- 12. Persister Assay [bio-protocol.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Tosufloxacin Hydrochloride
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Tosufloxacin hydrochloride, a fluoroquinolone antibiotic. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The required PPE includes, but is not limited to:
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4] |
| Eye and Face Protection | Safety glasses with side shields, goggles, or a face shield | Must be worn to protect against splashes or airborne particles.[3][5][6] |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher-level respirator is required to protect against airborne particles.[3][5] |
| Body Protection | Laboratory coat or disposable gown | A lab coat or gown should be worn to protect clothing and skin from contamination.[3][7] |
Operational Plan for Handling and Storage
A systematic approach to handling and storage is crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and moisture.[8][9]
-
Keep the compound away from incompatible materials, such as strong oxidizing agents.[5]
Handling and Preparation of Solutions:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid the formation of dust and aerosols.[4]
-
When preparing solutions, slowly add the powder to the solvent to prevent splashing. For cell experiments, stock solutions are often prepared in DMSO and should be stored at -80°C.[10]
-
Ensure all equipment used for handling is properly cleaned and decontaminated after use.
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4][5]
-
Carefully sweep or scoop up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][5]
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm.
Waste Characterization:
-
Unused or expired this compound should be treated as chemical waste.
Disposal Procedure:
-
Surplus and Non-recyclable Material: Offer surplus and non-recyclable this compound to a licensed disposal company.[5]
-
Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][5]
-
Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of in the regular trash, ensuring all labels are removed or defaced.[11][12]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash without proper treatment.[4][5][13]
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. toku-e.com [toku-e.com]
- 5. toku-e.com [toku-e.com]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 9. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 10. Tosufloxacin tosylate hydrate | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. dea.gov [dea.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
